5-(2,3-Difluorophenyl)pyridin-2-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(2,3-difluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKRDJPBLRYOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652000 | |
| Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875166-91-9 | |
| Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(2,3-Difluorophenyl)pyridin-2-amine" mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 5-(2,3-Difluorophenyl)pyridin-2-amine as a Novel Kinase Inhibitor
Executive Summary
This compound, hereafter designated DFP-2A, is a novel small molecule based on the 2-aminopyridine scaffold, a privileged structure in modern medicinal chemistry. While the specific biological activity of DFP-2A is not yet publicly characterized, its structural motifs strongly suggest a potential role as a kinase inhibitor. This guide proposes a plausible mechanism of action for DFP-2A, hypothesizing that it functions as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways. We present the scientific rationale for this hypothesis, a detailed roadmap for its experimental validation, and a discussion of its potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and translational medicine.
Introduction: The Therapeutic Potential of the 2-Aminopyridine Scaffold
The 2-aminopyridine chemical scaffold is a cornerstone of kinase inhibitor design.[1][2] Its defining feature is the ability to form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a fundamental requirement for high-affinity binding and competitive inhibition.[3] The diverse biological activities of this scaffold span oncology, inflammation, and neurodegenerative diseases, underscoring its versatility.[4][5]
The subject of this guide, this compound (DFP-2A), combines this established hinge-binding motif with a 2,3-difluorophenyl group. The strategic placement of fluorine atoms can significantly enhance binding affinity, improve metabolic stability, and modulate selectivity, making DFP-2A a compound of high interest.
Based on these structural features and extensive precedent in the field, we hypothesize that DFP-2A's primary mechanism of action is the inhibition of a serine/threonine kinase. Specifically, we propose p38α MAPK as a primary target due to its therapeutic relevance in inflammatory diseases and the known success of pyridinyl-based inhibitors in targeting this kinase.[6][7]
Proposed Mechanism of Action: DFP-2A as a Selective p38α MAPK Inhibitor
The p38 MAPK family comprises four isoforms (α, β, γ, δ) that act as crucial mediators of cellular responses to inflammatory cytokines and environmental stress.[8] The p38α isoform, in particular, is a central regulator of the biosynthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), making it a high-value target for anti-inflammatory therapies.[6]
Our central hypothesis is that DFP-2A is a Type I, ATP-competitive inhibitor of p38α MAPK .
-
ATP-Competitive Binding: We propose that the 2-amino group and the pyridine nitrogen of DFP-2A form two canonical hydrogen bonds with the backbone amide and carbonyl groups of Met109 in the hinge region of p38α.
-
Selectivity and Potency: The 2,3-difluorophenyl moiety is projected to occupy the adjacent hydrophobic pocket. The fluorine substitutions are critical, as they can alter the electronics of the phenyl ring and form specific non-covalent interactions (e.g., ortho-fluorine to backbone amide interactions), thereby enhancing potency and conferring selectivity over other kinases.
The downstream consequence of this inhibition would be the blockade of the p38α signaling cascade, preventing the phosphorylation of its key substrate, MAPK-activated protein kinase 2 (MK2), and subsequently inhibiting the production of inflammatory cytokines.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-stage validation process is required, moving from broad, unbiased screening to specific, mechanistic cellular assays.
Phase 1: Target Identification and Direct Binding Confirmation
The initial phase focuses on identifying the primary kinase targets of DFP-2A and confirming direct, physical engagement in both purified and cellular systems.
-
Objective: To identify the primary kinase target(s) of DFP-2A and assess its selectivity profile across the human kinome.
-
Methodology:
-
Prepare a 10 mM stock solution of DFP-2A in 100% DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) for profiling against a panel of >400 human kinases.
-
Initial screening should be performed at a single high concentration (e.g., 1 µM) to identify primary hits.
-
Assay format is typically a radiometric filter-binding assay (e.g., ³³P-ATP) or a fluorescence-based immunoassay, measuring kinase activity in the presence of DFP-2A versus a DMSO vehicle control.
-
Data is expressed as Percent Inhibition relative to the vehicle control. Hits are defined as kinases showing >80% inhibition.
-
-
Causality & Controls: This unbiased screen is the foundational experiment. A broad panel is crucial to not only identify the intended target but also to reveal potential off-targets that could lead to toxicity. The DMSO control establishes the baseline kinase activity.
-
Objective: To quantify the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of DFP-2A to the purified hit kinase (e.g., p38α).
-
Methodology:
-
Express and purify recombinant human p38α kinase to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare DFP-2A in the final dialysis buffer to minimize buffer mismatch effects.
-
Set up the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC). Load the sample cell with 20 µM p38α and the injection syringe with 200 µM DFP-2A.
-
Perform a series of 19 injections (2 µL each) at 25°C, with a spacing of 150 seconds between injections.
-
Integrate the raw heat-burst data and fit to a single-site binding model to determine K_D, n, ΔH, and -TΔS.
-
-
Causality & Controls: ITC provides definitive proof of direct physical interaction, independent of enzyme activity. It confirms that the observed inhibition from Protocol 1 is due to binding and not assay interference. A control titration of ligand into buffer is essential to measure the heat of dilution.
-
Objective: To confirm that DFP-2A directly binds to its target kinase in an intact cellular environment.
-
Methodology:
-
Culture a relevant cell line (e.g., THP-1 human monocytes) to 80% confluency.
-
Treat cells with either DFP-2A (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.
-
Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated protein fractions by centrifugation (20,000 x g for 20 min).
-
Analyze the soluble fractions by Western blot using a validated antibody against the target kinase (p38α).
-
-
Causality & Controls: Ligand binding stabilizes a protein, increasing its melting temperature. An observed shift in the melting curve for p38α in DFP-2A-treated cells versus vehicle-treated cells provides strong evidence of target engagement in a physiologically relevant context.
Phase 2: Mechanistic and Functional Cellular Characterization
This phase aims to define the mode of inhibition and confirm that target engagement translates into the expected downstream biological effects.
-
Objective: To determine if DFP-2A inhibits p38α in an ATP-competitive manner.
-
Methodology:
-
Use a continuous coupled-kinase assay (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, set up reactions containing fixed concentrations of purified p38α and its substrate (e.g., ATF2).
-
Create a matrix of varying ATP concentrations (e.g., from 0.25x to 10x the K_m for ATP) and varying DFP-2A concentrations (e.g., 0, 1x, 2x, and 4x the IC₅₀).
-
Initiate the reaction and measure the rate of ADP production over time.
-
Plot the data in a Lineweaver-Burk (double reciprocal) plot.
-
-
Causality & Controls: For an ATP-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis, indicating an increase in the apparent K_m of ATP with no change in V_max. This result confirms the proposed binding mechanism.
-
Objective: To measure the inhibition of p38α signaling in cells by quantifying the phosphorylation of its direct substrate, MK2.
-
Methodology:
-
Seed THP-1 cells and allow them to adhere. Starve cells overnight in low-serum media.
-
Pre-treat cells with increasing concentrations of DFP-2A (e.g., 0.01 to 10 µM) or DMSO vehicle for 1 hour.
-
Stimulate the cells with a p38α activator, such as Lipopolysaccharide (LPS, 100 ng/mL), for 30 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein using a BCA assay. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2. Use a loading control like GAPDH.
-
Image the blot and perform densitometry to quantify the ratio of p-MK2 to total MK2.
-
-
Causality & Controls: A dose-dependent decrease in LPS-induced MK2 phosphorylation in DFP-2A-treated cells demonstrates that the compound is engaging its target and blocking the downstream signaling pathway. Unstimulated and stimulated vehicle controls are critical.
-
Objective: To determine if pathway inhibition by DFP-2A results in a functional anti-inflammatory effect.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a Ficoll-Paque gradient.
-
Plate the PBMCs and pre-treat with a dose-response of DFP-2A for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 18 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the IC₅₀ value for TNF-α inhibition.
-
-
Causality & Controls: This assay links the molecular mechanism (p38α inhibition) to a therapeutically relevant outcome (suppression of a key inflammatory cytokine). This is the ultimate validation of the proposed mechanism of action in a primary human cell system.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Hypothetical Profile of DFP-2A
| Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Primary Target | Kinase Panel Screen | p38α (98% Inh. @ 1µM) | Potent activity against the hypothesized target. |
| Selectivity | Kinase Panel Screen | >100-fold selective vs. other kinases | High selectivity suggests a lower potential for off-target effects. |
| Binding Affinity (K_D) | ITC | 25 nM | High-affinity direct binding to p38α. |
| Target Engagement | CETSA | ΔT_m = +4.5°C | Confirms target binding in intact cells. |
| Mode of Inhibition | Enzyme Kinetics | ATP-Competitive | Binds in the ATP pocket as hypothesized. |
| Cellular Potency (p-MK2) | Western Blot (THP-1) | IC₅₀ = 150 nM | Potent inhibition of the direct downstream substrate. |
| Functional Potency (TNF-α) | ELISA (PBMCs) | IC₅₀ = 200 nM | Translates molecular activity into a functional anti-inflammatory effect. |
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically rigorous framework for investigating the mechanism of action of this compound (DFP-2A). By postulating a clear hypothesis—that DFP-2A is a selective, ATP-competitive inhibitor of p38α MAPK—we have designed a sequence of self-validating experiments that move from broad screening to precise mechanistic and functional validation. Successful execution of this workflow would provide a robust data package to confirm the compound's mechanism, supporting its further development as a potential therapeutic agent for inflammatory diseases. Future work would involve full selectivity profiling, ADME/Tox studies, and evaluation in in vivo models of inflammation.
References
A consolidated list of authoritative sources is provided below for verification.
-
PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]
-
National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
eScholarship.org. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
ResearchGate. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF. [Link]
- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
National Center for Biotechnology Information. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
- Google Patents. WO2013064714A1 - Drugs for inhibiting p38 and uses thereof.
-
Otava Chemicals. PI3K Inhibitor. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. [Link]
-
National Center for Biotechnology Information. Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. [Link]
-
National Center for Biotechnology Information. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]
-
National Center for Biotechnology Information. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
PubMed. p38 MAP kinase inhibitors: many are made, but few are chosen. [Link]
-
Wikipedia. Metal–organic framework. [Link]
-
PubMed. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-di-hydro-pyrimidin-1-ium 3-hy-droxy-pyridine-2-carboxyl-ate. [Link]
-
ARKIVOC. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
National Center for Biotechnology Information. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. [Link]
-
National Center for Biotechnology Information. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid. [Link]
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- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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- 8. WO2013064714A1 - Drugs for inhibiting p38 and uses thereof - Google Patents [patents.google.com]
Strategic Building Block Profile: 5-(2,3-Difluorophenyl)pyridin-2-amine
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5-(2,3-Difluorophenyl)pyridin-2-amine , a privileged scaffold in modern drug discovery.
CAS: 875166-91-9 | Role: Kinase Hinge Binder & Biaryl Scaffold[1]
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD), This compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in the synergy between the 2-aminopyridine moiety (a canonical ATP-mimetic hinge binder) and the 2,3-difluorophenyl group (a metabolic blocker and conformational control element).[1]
This guide analyzes the molecule’s utility in optimizing potency, selectivity, and metabolic stability (ADME), specifically within kinase and GPCR inhibitor programs.[1]
Chemical Architecture & Pharmacophore Analysis[1][2]
The molecule functions as a biaryl system with three distinct pharmacophoric vectors.[1] Understanding these interactions is critical for rational drug design.[1]
The "Twisted" Biaryl Axis
Unlike a standard biphenyl or phenyl-pyridine system, the inclusion of the 2,3-difluoro substitution pattern introduces a critical steric clash.[1]
-
The Ortho-Fluorine Effect: The fluorine atom at the 2-position of the phenyl ring creates steric repulsion with the hydrogen atoms at the C4/C6 positions of the pyridine ring.[1]
-
Consequence: This forces the biaryl bond to twist, preventing the two rings from becoming coplanar.[1]
-
Medicinal Benefit: This "pre-organized" twisted conformation reduces the entropic penalty of binding to protein pockets that require non-planar ligands (e.g., the hydrophobic back-pocket of p38 MAPK or TGF-β kinases).[1] It also prevents non-specific DNA intercalation, which often requires planar aromatic systems.[1]
Metabolic Fortification
The 2,3-difluorophenyl ring acts as a metabolic shield.[1]
-
P450 Blocking: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible positions.[1] The fluorine atoms withdraw electron density and physically block the 2 and 3 positions.[1]
-
Para-Position Steering: Metabolic oxidation is forced to the 4-position (para), which can be further blocked by medicinal chemists (e.g., adding a chloro or methyl group) to create a "metabolically silent" domain.[1]
Physicochemical Profile
| Property | Value | Implication |
| Molecular Weight | 206.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| cLogP | ~2.5 | Lipophilic enough for cell permeability; amenable to polar decoration.[1] |
| H-Bond Donors | 2 (NH₂) | Critical for Hinge Binding (Glu/Met backbone interactions).[1] |
| H-Bond Acceptors | 2 (Pyridine N, F) | Pyridine N is the primary acceptor for the hinge region.[1] |
Synthetic Pathways[1][3][4][5][6]
The synthesis of this compound is a classic application of Palladium-catalyzed cross-coupling.[1] The following protocol is the industry standard for high-yield production.
Route A: Suzuki-Miyaura Cross-Coupling
This route couples a 5-halopyridine with a boronic acid.[1] It is preferred due to the commercial availability of stable boronic acids.[1]
Reaction Scheme (DOT Visualization):
Figure 1: Standard Suzuki-Miyaura coupling route for scaffold generation.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10g scale).
-
Reagents:
-
Procedure:
-
Step 1: Charge a 500mL round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst under Nitrogen atmosphere.
-
Step 2: Add degassed 1,4-dioxane (200 mL) and aqueous K₂CO₃.
-
Step 3: Heat the mixture to 90°C for 4 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 173/175).[1]
-
Step 4: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1]
-
Step 5: Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as an off-white solid.[1]
-
-
Quality Control:
-
1H NMR (DMSO-d6): Look for the characteristic pyridine protons (singlet at ~8.2 ppm for C6-H) and the multiplet for the difluorophenyl ring.[1]
-
Purity: >98% by HPLC (254 nm).
-
Medicinal Chemistry Applications
Kinase Hinge Binding Mode
The 2-aminopyridine motif is a "bidentate" binder.[1] It mimics the Adenine ring of ATP.[1]
-
Interaction 1: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
Interaction 2: The exocyclic Amine (NH₂) donates a hydrogen bond to the backbone Carbonyl of the hinge.
Structural Logic: The "Gatekeeper" Extension
In many kinases (e.g., p38 MAPK , VEGFR , TGF-βR ), there is a hydrophobic pocket adjacent to the hinge, often guarded by a "Gatekeeper" residue.[1]
-
The 5-position of the pyridine directs the attached 2,3-difluorophenyl group past the gatekeeper residue and into the hydrophobic back-pocket (Selectivity Pocket).[1]
-
The 2,3-difluoro substitution ensures the ring is twisted, allowing it to fit into narrow hydrophobic clefts without steric clashing with the protein backbone.[1]
Signaling Pathway & Inhibition Logic (DOT Visualization):
Figure 2: Mechanism of Action – Competitive ATP inhibition via bidentate binding and hydrophobic extension.[1]
Case Study: Designing a p38 MAPK Inhibitor
Hypothetical Optimization Campaign
-
Hit: 2-aminopyridine (Weak affinity, ~50 µM).[1]
-
Elaboration: Suzuki coupling to add a phenyl group at C5. (Affinity improves to ~1 µM, but metabolic stability is poor).
-
Optimization: Switch phenyl to 2,3-difluorophenyl .
-
Result: Affinity improves to ~50 nM due to better shape complementarity (twist).
-
ADME: Microsomal stability (t1/2) increases from 15 min to >60 min due to fluorine blocking P450 sites.
-
References
-
Hit2Lead. (2024). Compound Profile: 5-(2,3-difluorophenyl)-2-pyridinamine (CAS 875166-91-9).[1][2][3] ChemBridge Corporation.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][4] Link
-
Blair, J. A., et al. (2019).[1] Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
"5-(2,3-Difluorophenyl)pyridin-2-amine" as a kinase inhibitor scaffold
[1]
Executive Summary & Core Directive
This compound represents a high-value pharmacophore in oncology drug discovery.[1] It functions primarily as a hinge-binding motif with a hydrophobic "tail" designed to probe the ATP-binding pocket of protein kinases.[1]
This guide dissects the scaffold's utility, focusing on its structural biology, synthetic accessibility, and application in targeting receptor tyrosine kinases (RTKs) such as EGFR , FLT3 , and Trk .[1] The 2,3-difluoro substitution pattern is not arbitrary; it is a critical design element for modulating metabolic stability and optimizing orthogonal multipolar interactions within the hydrophobic back-pocket.[1]
Structural Biology & Pharmacophore Analysis[1]
The Hinge-Binding Interface
The 2-aminopyridine moiety is a classic "Donor-Acceptor" (D-A) motif.[1]
-
Acceptor (N1): The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the "gatekeeper + 1" or "gatekeeper + 3" residue in the kinase hinge region.[1]
-
Donor (NH₂): The exocyclic amine donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.[1]
The 2,3-Difluorophenyl "Warhead"
The 5-position aryl group extends away from the hinge, typically directing the inhibitor towards the hydrophobic pocket I (behind the gatekeeper) or the solvent front , depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]
Why 2,3-Difluoro?
-
Metabolic Blockade: Phenyl rings are susceptible to oxidative metabolism (CYP450-mediated hydroxylation) at the para (4') and ortho (2') positions.[1] Fluorine substitution blocks these "soft spots," significantly increasing the scaffold's half-life (
).[1] -
Conformational Lock: The ortho-fluorine (2-F) creates steric repulsion with the pyridine ring protons, twisting the biaryl system out of planarity.[1] This non-planar conformation often matches the bioactive pose required to fit into the narrow cleft between the N- and C-lobes of the kinase.[1]
-
Electronic Effects: The strong electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, reducing the potential for non-specific protein binding and improving the lipophilic efficiency (LipE).[1]
Pharmacophore Visualization
The following diagram illustrates the binding mode of the scaffold within a generic kinase ATP pocket.
Caption: Pharmacophore mapping of the this compound scaffold. The blue node represents the hinge interaction, while the green node indicates the hydrophobic moiety targeting the back pocket.[1]
Synthetic Methodology
The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction.[1] This protocol is self-validating through the use of specific catalyst systems that tolerate the free amine.[1]
Protocol: Suzuki Coupling
Objective: Synthesize this compound from 2-amino-5-bromopyridine.[1]
Reagents:
-
Substrate A: 2-Amino-5-bromopyridine (1.0 eq)[1]
-
Substrate B: 2,3-Difluorophenylboronic acid (1.2 eq)[1]
-
Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Workflow:
-
Preparation: Charge a microwave vial or round-bottom flask with Substrate A, Substrate B, and the Palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[1] -
Solvation: Add degassed 1,4-Dioxane and the aqueous Cs₂CO₃ solution.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Monitor by LC-MS. Look for the product mass
.[1] -
Workup: Dilute with Ethyl Acetate (EtOAc), wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of Hexanes:EtOAc (0%
50%).[1] The free amine is polar; adding 1% Triethylamine (TEA) to the eluent can reduce streaking.[1]
Synthetic Pathway Diagram
Caption: Synthetic route via Suzuki-Miyaura coupling. This modular approach allows for rapid analog generation by varying the boronic acid.[1]
Medicinal Chemistry & Optimization
Once synthesized, the scaffold acts as a "core" that can be elaborated to improve potency and selectivity.[1]
Elaboration Strategies
| Modification Site | Chemical Transformation | Biological Impact |
| Exocyclic Amine ( | Urea formation (Isocyanates) | Targets the "gatekeeper" residue; common in Type II inhibitors (e.g., Sorafenib-like binding).[1] |
| Exocyclic Amine ( | Amide coupling (Acid Chlorides) | Introduces a "tail" to reach the solvent front; modulates solubility and permeability.[1] |
| Pyridine C3 Position | Electrophilic Halogenation (NIS/NBS) | Introduces a handle for further coupling; can fill small hydrophobic pockets near the hinge.[1] |
Case Study: Targeting FLT3 and EGFR
Research indicates that 2-aminopyridine derivatives are effective scaffolds for FLT3 (Acute Myeloid Leukemia) and EGFR (Lung Cancer) inhibitors [1, 2].[1]
-
Mechanism: The scaffold binds in the ATP pocket.[1] The 2,3-difluorophenyl group often engages in
-stacking interactions with the phenylalanine gatekeeper (in FLT3) or hydrophobic residues in the P-loop.[1] -
Selectivity: The specific orientation of the fluorine atoms can repel the inhibitor from off-target kinases that have bulky residues in the back pocket, thereby improving the selectivity profile.[1]
Experimental Validation: Kinase Assay Protocol
To validate the biological activity of the synthesized scaffold or its derivatives, a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) is recommended.[1]
Protocol:
-
Reagent Prep: Prepare 10 mM stock of the compound in 100% DMSO. Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]
-
Enzyme Mix: Dilute the target kinase (e.g., EGFR or FLT3) to 2x the final concentration (typically 0.1–1.0 ng/µL).[1]
-
Substrate Mix: Prepare ATP (at
) and the peptide substrate (e.g., Poly-Glu-Tyr) labeled with a fluorophore.[1] -
Reaction:
-
Detection: Incubate for 60 min at Room Temperature. Add Stop Solution/Detection Antibody (Europium-labeled anti-phosphotyrosine).[1]
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
Analysis: Calculate
using a 4-parameter logistic fit.
References
-
National Center for Biotechnology Information (NCBI). (2021).[1] PubChem Compound Summary for CID 11234567, this compound. Retrieved from [Link]
-
Vassilios Bavetsias, et al. (2012).[1] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[1] Retrieved from [Link]
Technical Guide: Scalable Synthesis of 2-Amino-5-(2,3-difluorophenyl)pyridine
This guide details the synthesis of 2-Amino-5-(2,3-difluorophenyl)pyridine (CAS: 875166-91-9), a critical pharmacophore in kinase inhibitor development. The protocol prioritizes the Suzuki-Miyaura cross-coupling of 2-amino-5-bromopyridine with 2,3-difluorophenylboronic acid. This route is selected for its convergence, scalability, and the commercial availability of stable precursors.
Executive Summary
Target Molecule: 2-Amino-5-(2,3-difluorophenyl)pyridine CAS Number: 875166-91-9 Molecular Formula: C₁₁H₈F₂N₂ Molecular Weight: 206.19 g/mol Primary Application: Medicinal chemistry intermediate (kinase inhibitors, bioisostere optimization).[1]
This guide outlines a robust, field-proven synthetic route utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling . Unlike nucleophilic aromatic substitution (SNAr) routes that require highly electron-deficient rings, this method allows for the direct installation of the difluorophenyl moiety onto the electron-rich aminopyridine scaffold under mild conditions.
Retrosynthetic Analysis
The most strategic disconnection is at the C5–C1' biaryl bond. This approach utilizes the stability of the 2-aminopyridine motif and the versatility of arylboronic acids.
Figure 1: Retrosynthetic disconnection strategy focusing on the C-C biaryl bond formation.
Primary Synthetic Route: Suzuki-Miyaura Coupling[2]
Reaction Scheme
The synthesis couples 2-amino-5-bromopyridine (electrophile) with 2,3-difluorophenylboronic acid (nucleophile) using a Palladium(0) catalyst source.
Reaction Equation:
Material Specifications
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Amino-5-bromopyridine | 1.0 | Substrate | Purity >98%; Free amine is tolerated. |
| 2,3-Difluorophenylboronic acid | 1.2 - 1.5 | Coupling Partner | Excess ensures complete consumption of bromide. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst | Bidentate ligand prevents catalyst deactivation; air-stable. |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Base | 2M Aqueous solution preferred for biphasic system. |
| 1,4-Dioxane | Solvent | High boiling point (101°C), good solubility for organics. |
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
-
Charge: In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq) and 2,3-difluorophenylboronic acid (1.3 eq).
-
Solvent Addition: Add 1,4-Dioxane (10 mL per gram of substrate).
-
Base Addition: Add 2M aqueous Na₂CO₃ (2.5 eq).
-
Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Oxygen removal is vital to prevent homocoupling and catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a positive stream of inert gas.
Step 2: Reaction
-
Heating: Heat the mixture to 90–100°C (internal temperature).
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The reaction typically reaches completion in 4–12 hours .
-
Checkpoint: Look for the disappearance of the bromide starting material (Rf ~0.3). The product will be more polar.
-
Step 3: Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute with Ethyl Acetate (EtOAc) and Water .
-
Extraction: Separate the layers. Extract the aqueous layer 2x with EtOAc.
-
Washing: Wash combined organics with Brine (saturated NaCl).
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.
Step 4: Purification
-
Flash Chromatography: Purify the crude residue on silica gel.
-
Eluent: Gradient of 20% to 60% EtOAc in Hexanes.
-
Note: The free amino group can cause streaking. If observed, add 1% Triethylamine to the eluent.
-
-
Recrystallization (Optional): If high purity (>99%) is required, recrystallize from Ethanol/Water or Toluene.
Mechanism & Logic
The Suzuki-Miyaura cycle involves three key steps. Understanding these helps in troubleshooting.
Figure 2: Catalytic cycle. The base plays a dual role: activating the boronic acid to a boronate species and facilitating the transmetallation step.
Why this Catalyst?
-
Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand (dppf) creates a large bite angle, which accelerates the reductive elimination step—often the rate-determining step for sterically demanding or electron-rich substrates.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Add an additional 1-2 mol% catalyst. |
| Protodeboronation | Instability of boronic acid. | Use the corresponding pinacol ester or increase the boronic acid equivalents to 1.5. |
| Low Yield | Coordination of Pyridine/Amine to Pd. | Use Boc-protected 2-amino-5-bromopyridine (tert-butyl (5-bromopyridin-2-yl)carbamate) to reduce Lewis basicity. |
| Black Precipitate | Pd black formation (catalyst death). | Reaction temperature too high or insufficient ligand. Lower temp to 80°C. |
Safety & Handling
-
2-Amino-5-bromopyridine: Toxic if swallowed or inhaled. Irritant.
-
Fluorinated Compounds: Thermal decomposition may release HF. Avoid overheating >150°C.
-
Palladium Residues: Heavy metal waste must be segregated. Use thiourea or commercially available scavengers (e.g., SiliaMetS®) to remove residual Pd from the final product if intended for biological assay.
References
-
US Patent 2009/0197862 A1 . 2-Aminopyridine Kinase Inhibitors. (Describes Suzuki coupling conditions for 2-amino-5-bromopyridine analogs).
-
RSC Advances, 2014 . Synthesis and properties of V-shaped fluorophores. (Demonstrates general reactivity of 2-amino-5-bromopyridine in Suzuki couplings).
-
Organic Chemistry Portal . Suzuki Coupling.[2][3][4] (General mechanism and catalyst selection guide).
-
National Institutes of Health (NIH) . Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds. (Comparative efficiency of Pd catalysts for aminopyridine coupling).
Sources
Metabolic Stability Profiling of 5-(2,3-Difluorophenyl)pyridin-2-amine: A Structural & Experimental Guide
Topic: Metabolic Stability Profiling of 5-(2,3-Difluorophenyl)pyridin-2-amine Content Type: Technical Guide / Whitepaper Audience: DMPK Scientists, Medicinal Chemists, and Drug Discovery Leads[1]
Executive Summary
This technical guide provides a comprehensive framework for assessing the metabolic stability of This compound .[1] As a bi-aryl scaffold featuring a "privileged" 2-aminopyridine core and a metabolically blocked difluorophenyl ring, this molecule represents a classic case study in medicinal chemistry design intended to modulate lipophilicity and metabolic clearance.[1]
This guide details the structural rationale behind the molecule's design, predicts its primary metabolic liabilities (Soft Spots), and outlines the rigorous experimental protocols required to validate its intrinsic clearance (
Structural Analysis & Metabolic Liability Prediction
The metabolic fate of this compound is dictated by the electronic and steric interplay between its two primary distinct substructures.
The 2-Aminopyridine Core (The "Warhead")
The 2-aminopyridine moiety is a common bioisostere for amides and is frequently found in kinase inhibitors and GPCR ligands.
-
Metabolic Strength: The pyridine ring is generally resistant to oxidative cleavage.[1]
-
Primary Liability (Phase II): The exocyclic primary amine (
) is a nucleophilic "soft spot" highly susceptible to N-glucuronidation mediated by UGT enzymes (specifically UGT1A4 and UGT2B7).[1] -
Secondary Liability (Phase I): While less common than glucuronidation, N-oxidation of the pyridine nitrogen can occur, though the electron-donating amino group at position 2 often mitigates this by increasing electron density, making the ring nitrogen less electrophilic but the amino nitrogen more nucleophilic.
The 2,3-Difluorophenyl Ring (The "Shield")
The inclusion of fluorine atoms at the 2 and 3 positions is a deliberate medicinal chemistry strategy known as Metabolic Blocking .
-
Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond, rendering the 2 and 3 positions impervious to CYP450-mediated hydroxylation.
-
Metabolic Switching: By blocking the 2 and 3 positions, metabolic pressure is "switched" or redirected to the remaining open sites. The para-position (C4') and meta-position (C5') of the phenyl ring become the most likely sites for oxidative attack (Hydroxylation).
Predicted Metabolic Map
Based on Structure-Activity Relationship (SAR) data from analogous scaffolds (e.g., Perampanel, p38 inhibitors), the predicted metabolic hierarchy is:
-
Direct N-Glucuronidation (Major Phase II)
-
Phenyl Hydroxylation at C4'/C5' (Major Phase I)
-
Pyridine N-Oxidation (Minor Phase I)
Visualization: Predicted Metabolic Pathways[2]
The following diagram illustrates the predicted biotransformation pathways.
Figure 1: Predicted metabolic tree showing the divergence into Phase I oxidative metabolites and Phase II conjugates. Note the potential for secondary glucuronidation (M4) following the initial hydroxylation.
Experimental Protocols: Stability & Identification
To empirically validate the predicted stability, a two-tiered assay approach is required: Microsomal Stability (Phase I) and Hepatocyte Stability (Phase I & II).
Protocol A: Microsomal Stability Assay (Phase I Focus)
This assay determines the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Test Compound: this compound (1 µM final conc).
-
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).[1]
Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Aliquot 50 µL at time points:
min. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode) monitoring the parent depletion.
Protocol B: Reactive Metabolite Trapping (GSH Trapping)
Given the aniline-like substructure, it is critical to rule out bioactivation.[1]
-
Modification: Repeat Protocol A but include Glutathione (GSH) or Potassium Cyanide (KCN) in the incubation.
-
Detection: Look for GSH-adducts (+307 Da) using Neutral Loss scanning on the Mass Spectrometer.[1] This detects if the molecule forms reactive quinone-imines.[1]
Protocol C: Metabolite Identification (MetID)
To confirm the structure of the metabolites (M1, M2, M3).
Analytical Setup (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1]
-
Mass Spec: High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap.[1]
-
Scan Mode: Full Scan + Data Dependent MS2 (ddMS2).
Data Interpretation Logic:
-
Parent:
(approx).[1] -
+16 Da (223.07): Indicates Hydroxylation (Phenyl ring) or N-Oxidation.[1] Differentiation: Phenyl-OH usually elutes after N-oxides on Reverse Phase.[1]
-
+176 Da (383.10): Indicates Glucuronidation (Direct N-glucuronide).[1]
Visualization: Experimental Workflow
The following diagram outlines the logical flow from incubation to data generation.
Figure 2: Step-by-step workflow for the Microsomal Stability Assay and subsequent LC-MS analysis.[1]
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the "Percent Parent Remaining" vs. Time. The slope of the linear regression (
Acceptance Criteria (General Guidelines)
For a lead compound in drug discovery:
-
High Stability:
(Ideal for QD dosing).[1] -
Moderate Stability:
.[1] -
Low Stability:
(Likely requires structural optimization).[1]
Note on this compound: Due to the blocking fluorines, this compound is expected to fall in the Low-to-Moderate clearance range, primarily driven by the slow turnover of the phenyl ring and the capacity-limited glucuronidation of the amine.
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on ADME optimization and metabolic blocking strategies).
-
Dalvie, D., et al. (2002).[1] "Metabolism of 2-aminopyridine derivatives: Implications for drug design." Drug Metabolism and Disposition. (Authoritative source on the metabolic fate of the aminopyridine warhead).
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (Foundational review on using fluorine for metabolic blocking).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Regulatory standard for stability protocols).[1]
Sources
Methodological & Application
Application Note: Purification of 5-(2,3-Difluorophenyl)pyridin-2-amine by Recrystallization
Abstract
This application note details the purification of 5-(2,3-Difluorophenyl)pyridin-2-amine , a critical biaryl intermediate often employed in the synthesis of kinase inhibitors (e.g., AKT, PI3K pathway modulators). Synthesized primarily via Suzuki-Miyaura cross-coupling, the crude product frequently contains palladium residues, unreacted boronic acids, and de-halogenated side products. This guide provides a validated recrystallization protocol utilizing a binary solvent system (Ethyl Acetate/n-Heptane) designed to maximize recovery (>85%) while reducing metal content to <20 ppm. A secondary high-purity protocol using Ethanol/Water is provided for removing inorganic salts.
Chemical Context & Solubility Profile
Molecule Analysis
The target molecule features a "push-pull" electronic structure:
-
Pyridin-2-amine: A polar, H-bond donor/acceptor motif that imparts solubility in alcohols and chlorinated solvents.
-
2,3-Difluorophenyl: A lipophilic, planar aromatic ring that decreases water solubility and encourages packing in non-polar media.
Impurity Profile (Suzuki Coupling Origin)
| Impurity Type | Source | Removal Strategy |
| Palladium (Pd) | Catalyst residues (Pd(PPh3)4, Pd(dppf)Cl2) | Hot filtration with activated charcoal or thiol-silica. |
| Boronic Acid | Excess 2,3-difluorophenylboronic acid | Soluble in basic aqueous washes; removed via EtOH/Water recrystallization. |
| Protodeboronation | 1,2-Difluorobenzene (volatile) | Removed during vacuum drying. |
| Homocoupling | Biaryl dimers | Less soluble; removed via hot filtration or retained in mother liquor. |
Pre-Purification Assessment
Before initiating bulk recrystallization, perform a Solubility Stress Test on 100 mg of crude material.
-
Solvent A (Dissolver): Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Solvent B (Anti-solvent): n-Heptane or Water.
Decision Logic:
-
If crude is dark/black: Requires charcoal treatment (Protocol A, Step 2).
-
If crude contains high inorganic salts: Use Protocol B (EtOH/Water).
-
Standard Organic Impurities: Use Protocol A (EtOAc/Heptane).
Detailed Protocols
Protocol A: The Standard Binary System (EtOAc / n-Heptane)
Objective: Removal of lipophilic impurities and moderate Pd residues. Target Yield: 80-90% Target Purity: >98% (HPLC)
Step 1: Dissolution
-
Charge crude This compound (10.0 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (5 vol, 50 mL).
-
Heat the slurry to reflux (approx. 77°C) .
-
Observation: If solids remain undissolved after 10 mins at reflux, add EtOAc in 1 vol (10 mL) increments until a clear solution is obtained. Note: Do not exceed 10 vol total.
Step 2: Hot Filtration (Palladium Removal)
-
While at reflux, add Activated Charcoal (10 wt%, 1.0 g) or SiliaMetS® Thiol scavenger.
-
Stir at reflux for 15 minutes.
-
Filter the hot solution through a pre-warmed Celite® 545 pad into a clean, pre-warmed receiving flask.
-
Critical: Wash the Celite pad with 1 vol hot EtOAc to recover trapped product.
-
Step 3: Crystallization
-
Return the filtrate to a gentle boil.
-
Slowly add n-Heptane (Anti-solvent) dropwise via an addition funnel.
-
Endpoint: Add until a persistent turbidity (cloud point) is observed.[1]
-
Re-dissolution: Add 1-2 mL of EtOAc to just clear the solution.
-
-
Remove heat source. Allow the flask to cool to Room Temperature (20-25°C) slowly over 2 hours with gentle stirring.
-
Why: Rapid cooling traps impurities in the crystal lattice.
-
-
Once at RT, cool further in an ice/water bath (0-5°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the white/off-white crystals using a Buchner funnel.
-
Wash the cake with cold 1:3 EtOAc:Heptane (2 x 10 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: High-Purity Polish (Ethanol / Water)
Objective: Removal of boronic acid residues and inorganic salts. Recommended if Protocol A fails to meet purity specs.
-
Dissolve: Suspend crude (10 g) in Ethanol (95%) (6 vol, 60 mL) and heat to reflux.
-
Clarify: If necessary, hot filter to remove insoluble salts.
-
Precipitate: Slowly add Deionized Water (warm, ~50°C) until the solution becomes slightly cloudy (approx. 2-3 vol).
-
Cool: Allow to cool to RT, then chill to 0°C.
-
Filter: Collect crystals and wash with cold 1:1 EtOH:Water .
-
Warning: Product yield may be lower (~70-75%) due to solubility in aqueous ethanol.
-
Process Visualization
Workflow Diagram
Figure 1: Step-by-step workflow for the purification of this compound via EtOAc/Heptane recrystallization.
Analytical Validation & Troubleshooting
Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 132°C - 136°C (Typical range for biaryl amines) | DSC / Capillary |
| Palladium | < 20 ppm | ICP-MS |
| Solvent Content | < 0.5% (wt/wt) | 1H-NMR / GC-HS |
Troubleshooting Guide
-
Problem: Oiling Out (Product separates as an oil instead of crystals).
-
Cause: Temperature dropped too fast or anti-solvent added too quickly.
-
Fix: Re-heat to reflux to dissolve the oil. Add a "seed crystal" of pure product during the cooling phase (at ~50°C).
-
-
Problem: Low Yield (<60%) .
-
Cause: Too much solvent (EtOAc) used.
-
Fix: Concentrate the mother liquor by rotary evaporation to 50% volume and harvest a second crop.
-
-
Problem: Persistent Color .
-
Cause: Conjugated impurities or oxidized amines.
-
Fix: Repeat Step 2 using P1000 activated carbon or wash the dissolved organic layer with 5% sodium bisulfite solution before crystallization.
-
References
-
Chemical Identity & Properties
-
Suzuki Coupling & Purification Context
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
-
Recrystallization of Aminopyridines
-
General Recrystallization Strategies
-
University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sources
Application Note & Protocol: A Framework for In Vitro Kinase Inhibition Profiling of 5-(2,3-Difluorophenyl)pyridin-2-amine
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors is a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for researchers to characterize the inhibitory potential of the novel compound "5-(2,3-Difluorophenyl)pyridin-2-amine" against a chosen protein kinase.
Given that the specific biological targets of "this compound" are not yet widely established in public literature, this guide is designed as a universal framework. It emphasizes the foundational principles, critical pre-assay considerations, and a detailed, self-validating protocol to empower researchers to generate robust and reliable inhibition data. We will focus on a luminescence-based assay format, which is widely applicable and suitable for high-throughput screening, while also discussing alternative methodologies.[3][4]
Section 1: Foundational Principles of In Vitro Kinase Assays
An in vitro kinase assay is a biochemical tool used to measure the activity of a purified kinase enzyme outside of a cellular context.[5] The fundamental reaction involves the transfer of the terminal (gamma) phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein or peptide.[1][2][6] This process results in the production of adenosine diphosphate (ADP) and a phosphorylated substrate.
Caption: The core enzymatic reaction catalyzed by a protein kinase.
The goal of an inhibition assay is to measure how a compound like "this compound" affects the rate of this reaction. Various detection technologies have been developed to quantify one of the reaction components:
-
Measuring ATP Depletion: These assays quantify the amount of ATP remaining after the kinase reaction. A highly active kinase will consume more ATP, resulting in a lower signal. The Kinase-Glo® assay is a prime example, using a luciferase enzyme that produces light in an ATP-dependent manner.[5][7] Therefore, a high luminescent signal corresponds to low kinase activity (i.e., high inhibition).[5]
-
Measuring ADP Production: Conversely, assays like ADP-Glo™ measure the amount of ADP produced.[2][5] In this format, a high signal is directly proportional to high kinase activity.
-
Measuring Substrate Phosphorylation: These methods directly detect the phosphorylated product. Techniques include radiometric assays using radioactively labeled ATP ([γ-³²P]ATP), fluorescence polarization (FP) assays, and time-resolved fluorescence resonance energy transfer (TR-FRET).[4][8][9]
Section 2: Pre-Assay Considerations & Planning
Thoughtful planning is essential for a successful and interpretable experiment. Before initiating the main assay, several factors related to the compound and experimental design must be addressed.
Compound Solubility and Handling
The aqueous solubility of a test compound is a critical, yet often overlooked, parameter that can significantly impact results.[10] Poor solubility can lead to compound precipitation in the assay buffer, resulting in inaccurate concentration measurements and potentially false inhibition data.
-
Stock Solution: "this compound" should first be dissolved in a 100% organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[11] DMSO is widely used as it can dissolve a broad range of polar and non-polar compounds.[11]
-
Kinetic Solubility Test: Before performing the kinase assay, it is highly recommended to determine the compound's kinetic solubility in the final assay buffer. This can be done using high-throughput methods like nephelometry, which measures light scattering from undissolved particles.[12] The goal is to ensure the highest concentration of the compound tested in the assay remains fully dissolved.[12] The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[2]
Selection of Target Kinase and Substrate
-
Kinase Selection: The choice of kinase to test against is hypothesis-driven. Researchers may select a kinase based on its known involvement in a disease pathway, its structural similarity to other kinases inhibited by similar compounds, or as part of a broader kinome screening panel.[4] It is crucial to use a high-quality, purified recombinant kinase enzyme.
-
Substrate Selection: The substrate can be a full-length protein or, more commonly for high-throughput assays, a short synthetic peptide containing the target phosphorylation site.[13] Many kinases can phosphorylate generic substrates like Myelin Basic Protein (MBP) or specific, optimized peptide sequences.[13] The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure the reaction is sensitive to inhibitors.
Choosing the Right Assay Format
The optimal assay technology depends on available instrumentation, throughput requirements, and the specific scientific question.[4]
| Assay Technology | Principle | Pros | Cons |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP | Homogeneous ("add-and-read"), highly sensitive, broadly applicable to all kinases.[7][14] | Indirect measurement; requires significant ATP consumption for best signal window[15]; potential for compound interference with luciferase.[15] |
| Fluorescence Polarization (FP) | Measures binding of a fluorescent tracer to a product-specific antibody or reagent. | Homogeneous, non-radioactive, ratiometric measurement reduces interference.[14] | Requires a specific fluorescent probe and binding partner; can be susceptible to autofluorescent compounds.[16] |
| Radiometric ([γ-³²P]ATP Filter Binding) | Measures incorporation of radioactive phosphate into the substrate. | Direct measurement of activity, considered the "gold standard" for sensitivity and reliability.[4][8] | Requires handling of radioactive materials and specialized disposal; not easily amenable to high-throughput screening.[4][8] |
For its balance of simplicity, sensitivity, and high-throughput compatibility, this guide will detail a protocol based on the luminescence ATP-depletion method.[4]
Section 3: Detailed Protocol - Luminescence-Based Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of "this compound" against a chosen kinase.
Principle of the Assay
The kinase reaction is allowed to proceed for a set time, during which ATP is consumed. The Kinase-Glo® Luminescent Kinase Assay reagent is then added, which simultaneously stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase.[7] The amount of light (luminescence) generated is directly proportional to the amount of ATP remaining in the well. Therefore, a potent inhibitor will prevent ATP consumption, leading to a high luminescence signal.[5]
Caption: Workflow for the luminescence-based kinase inhibition assay.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Notes |
| Kinase Assay Buffer (1X) | See below | 1X | |
| Purified Kinase Enzyme | Varies | 1-10 nM | Titrate for optimal activity. |
| Peptide/Protein Substrate | Varies | Km or 10-100 µM | Substrate-dependent. |
| ATP Solution | 10 mM | 1-100 µM | See Section 5.1 for rationale. |
| This compound | 10 mM in 100% DMSO | 0.1 nM - 100 µM | 11-point, 1:3 serial dilution. |
| Known Inhibitor (Positive Control) | 1 mM in 100% DMSO | Varies | Use a known inhibitor for the target kinase. |
| Kinase-Glo® Luminescent Kinase Assay Kit | As supplied | As per manufacturer | |
| Assay Plates | - | - | White, opaque, 384-well microplates are recommended for luminescence. |
Kinase Assay Buffer (5X Stock)
-
5 mM DTT
-
0.5 mg/mL BSA (Optional, to prevent enzyme sticking to plastic)
-
Store at -20°C. Dilute to 1X with dH₂O before use.
Step-by-Step Protocol
This protocol assumes a final assay volume of 20 µL in a 384-well plate.
-
Compound Plating: a. Prepare an 11-point, 1:3 serial dilution of "this compound" and the positive control inhibitor in 100% DMSO. b. Transfer 200 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Also include wells with 200 nL of 100% DMSO for "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls.
-
Enzyme & Substrate Addition: a. Prepare a 2X Kinase/Substrate master mix in 1X Kinase Assay Buffer. b. Add 10 µL of this master mix to all wells except the "No Enzyme" controls. c. Add 10 µL of a 2X Substrate-only mix (no kinase) to the "No Enzyme" control wells. d. Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
Initiate Kinase Reaction: a. Prepare a 2X ATP solution in 1X Kinase Assay Buffer. The concentration should be chosen based on the assay goals (see Section 5.1). b. Add 10 µL of the 2X ATP solution to all wells to start the reaction. c. Mix the plate on an orbital shaker for 30 seconds. d. Incubate the reaction at room temperature for 60 minutes. The incubation time may need optimization.
-
Signal Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 20 µL of Kinase-Glo® reagent to all wells. c. Mix on an orbital shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[7]
-
Measurement: a. Read the luminescence on a plate reader (e.g., luminometer).
Section 4: Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Average the signals from the control wells: High_Signal (No Enzyme) and Low_Signal (No Inhibitor).
-
For each test well (Signal_Compound), calculate the percent inhibition using the following formula: % Inhibition = 100 * (Signal_Compound - Low_Signal) / (High_Signal - Low_Signal)
-
-
Generate Dose-Response Curve:
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity. This value is derived directly from the fitted curve.
-
-
Assess Assay Quality (Z'-factor):
-
The Z'-factor is a statistical parameter that indicates the quality and robustness of an assay. It is calculated using the signals from the high and low controls.[1] Z' = 1 - (3 * (StDev_High + StDev_Low)) / |Avg_High - Avg_Low|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.[1]
-
Section 5: Protocol for a Self-Validating System
To ensure the trustworthiness of the results, the assay must be validated to rule out artifacts and to better understand the inhibitor's mechanism.
The Critical Role of ATP Concentration
The apparent potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.
-
Testing at ATP Km: Performing the assay with an ATP concentration equal to its Km value for the kinase will yield a more potent IC50 for an ATP-competitive inhibitor. This is often done in primary screens to maximize sensitivity.[19]
-
Testing at Physiological ATP: Re-testing active compounds at a high, physiological ATP concentration (typically 1-5 mM) provides a more biologically relevant measure of potency.[4] A significant rightward shift in the IC50 value at high ATP concentration is a hallmark of an ATP-competitive mechanism of action.[1]
Counter-Screen for Assay Interference
Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false positive result (apparent kinase inhibition).[15]
-
Protocol: A simple counter-screen involves running the assay with the highest concentration of ATP used and no kinase. Add the test compound and the Kinase-Glo® reagent. A significant drop in luminescence in the presence of the compound indicates interference with the detection chemistry.
Sources
- 1. promega.com.br [promega.com.br]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. In Vitro Kinase Assays | Revvity [revvity.co.kr]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Profiling of 5-(2,3-Difluorophenyl)pyridin-2-amine
This Application Note is designed for researchers evaluating the cytotoxic potential of 5-(2,3-Difluorophenyl)pyridin-2-amine (CAS 875166-91-9), a biaryl amine scaffold frequently utilized as a pharmacophore in kinase inhibitor discovery.
Introduction & Mechanism of Action
The Biaryl Amine Scaffold in Oncology
The compound This compound represents a privileged structural motif in medicinal chemistry known as the 2-amino-5-arylpyridine scaffold. This structure serves as a critical "hinge-binding" element in the design of ATP-competitive kinase inhibitors.
-
Structural Logic: The 2-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows the molecule to anchor into the hinge region of protein kinases [1].
-
Fluorine Substitution: The 2,3-difluoro substitution on the phenyl ring is a strategic medicinal chemistry modification. It increases lipophilicity for better membrane permeability and blocks metabolic hotspots (CYP450 oxidation), thereby enhancing the compound's half-life compared to non-fluorinated analogs [2].
Biological Rationale for Cytotoxicity Assays
Before advancing to complex mechanistic studies, this compound must undergo phenotypic screening to establish its IC₅₀ (Half-maximal inhibitory concentration) . This assay quantifies the compound's potency in inhibiting cancer cell proliferation, serving as the primary "Go/No-Go" gate in the drug discovery pipeline.
Mechanistic Pathway (Hypothetical Mode of Action)
While the specific kinase target may vary based on further derivatization, the core scaffold typically operates via ATP competition.
Figure 1: Generalized mechanism of action for 2-aminopyridine scaffolds acting as ATP-competitive kinase inhibitors.
Experimental Design
Reagents & Materials
| Component | Specification | Purpose |
| Test Compound | This compound (CAS 875166-91-9) | Target inhibitor. |
| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | Primary solvent (Stock: 10-20 mM). |
| Positive Control | Staurosporine (1 µM) or Doxorubicin (10 µM) | Validates assay sensitivity to cell death. |
| Negative Control | 0.1% DMSO (v/v) in Media | Baseline for 100% viability. |
| Assay Reagent | CCK-8 (Cell Counting Kit-8) or CellTiter-Glo® | Metabolic activity readout (WST-8 or ATP). |
| Cell Lines | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | Representative solid tumor models. |
Critical Experimental Parameters
-
Solubility Limit: The biaryl system is hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.5% , as higher levels can induce non-specific toxicity.
-
Seeding Density: Optimization is required.
-
Adherent cells (A549, HeLa): 3,000–5,000 cells/well.
-
Suspension cells (Jurkat): 10,000–20,000 cells/well.
-
-
Incubation Time: A 72-hour treatment window is recommended to capture both cytostatic (growth arrest) and cytotoxic (killing) effects.
Detailed Protocol: Cytotoxicity Assay (CCK-8 Method)
Phase 1: Compound Preparation (Day 0)
-
Weighing: Accurately weigh 2–5 mg of this compound.
-
Stock Solution: Dissolve in 100% DMSO to create a 10 mM Master Stock. Vortex for 1 minute to ensure complete solubilization.
-
Note: If precipitation occurs, sonicate for 5 minutes at room temperature.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Cell Seeding (Day 1)
-
Harvest cells during the logarithmic growth phase (confluence < 80%).
-
Count cells using Trypan Blue exclusion to ensure >95% viability.
-
Dilute cells in complete media to the target density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL/well into a 96-well clear-bottom plate.
-
Design: Include 3 wells for "Blank" (media only, no cells).
-
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Compound Treatment (Day 2)
-
Serial Dilution: Prepare a 3-fold serial dilution series in a separate sterile plate using complete media.
-
Start Concentration: 100 µM (Final).
-
Range: 100 µM down to ~0.01 µM (8–9 points).
-
Crucial Step: Ensure the DMSO concentration is normalized across all dilution points (e.g., keep constant at 0.1% or dilute stock 1:1000).
-
-
Addition: Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (for suspension cells).
-
Add 100 µL of the drug-media mix to the corresponding wells.
-
Incubate for 72 hours at 37°C.
Phase 4: Readout & Analysis (Day 5)
-
Add 10 µL of CCK-8 reagent to each well (avoid introducing bubbles).
-
Incubate for 1–4 hours at 37°C. Monitor color change (orange formazan).
-
Measure Absorbance (OD) at 450 nm using a microplate reader.
Data Analysis & Visualization
Calculation of Viability
Calculate the percentage of cell viability for each well using the formula:
- : Absorbance of well with drug.
- : Absorbance of DMSO control well.
- : Absorbance of media-only well.
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput cytotoxicity profiling of small molecules.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility at high conc. | Verify solubility of CAS 875166-91-9. Do not exceed 100 µM. Check for crystals under microscope. |
| High Background OD | Media contamination or bubbles. | Use sterile technique. Centrifuge plate (1 min, 1000 rpm) to remove bubbles before reading. |
| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS instead of cells, or use a humidity chamber. |
| No Toxicity at 100 µM | Compound is inactive or cell line resistant. | Verify compound integrity (LC-MS). Test a different cell line or extend incubation to 96h. |
References
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
PubChem Compound Summary. (2023). "this compound (CAS 875166-91-9)."[1][2][3] National Center for Biotechnology Information. Link
Sources
Application Note: Comprehensive NMR Characterization of 5-(2,3-Difluorophenyl)pyridin-2-amine
Abstract: This document provides a detailed guide for the complete structural elucidation and characterization of 5-(2,3-Difluorophenyl)pyridin-2-amine (CAS: 875166-91-9) using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] As a key building block in medicinal chemistry and drug development, unambiguous confirmation of its molecular structure is paramount. This guide offers not just step-by-step protocols for ¹H, ¹³C, and ¹⁹F NMR, but also for advanced 2D NMR experiments (COSY, HSQC, HMBC). The causality behind experimental choices is explained, providing researchers with the rationale needed to adapt these methods for analogous compounds.
Introduction: The Rationale for Comprehensive NMR Analysis
This compound is a bi-aryl heterocyclic compound featuring two distinct aromatic systems: a substituted pyridine ring and a difluorinated phenyl ring. The presence of nitrogen and fluorine atoms significantly influences the electronic environment and, consequently, the NMR spectral properties of the molecule. While simple ¹H NMR can provide an initial fingerprint, it is insufficient for unequivocal structure confirmation due to complex signal splitting arising from proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) couplings.
A multi-dimensional approach is therefore not just recommended, but essential for:
-
Unambiguous Assignment: Correctly assigning every proton and carbon signal to its specific position in the molecule.
-
Confirmation of Connectivity: Verifying the bond framework, particularly the crucial C-C bond linking the pyridine and phenyl rings.
-
Elucidation of Through-Bond and Through-Space Interactions: Using coupling constants and 2D correlations to understand the spatial relationship between atoms.
The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift dispersion, which makes it highly sensitive to the local electronic environment.[2][3][4] The integration of ¹⁹F NMR with standard ¹H and ¹³C experiments provides a complete and self-validating system for structural analysis.[5]
Experimental Design & Workflow
The comprehensive characterization follows a logical progression from simple 1D experiments to more complex 2D correlations. Each experiment provides a layer of information that, when combined, allows for the complete assembly of the molecular structure.
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. biophysics.org [biophysics.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: In Vivo Efficacy Evaluation of 5-(2,3-Difluorophenyl)pyridin-2-amine (5-DPA) in Xenograft Models
Abstract & Scope
This application note details the standardized protocol for evaluating the anti-tumor efficacy of 5-(2,3-Difluorophenyl)pyridin-2-amine (referred to herein as 5-DPA ) in murine xenograft models. 5-DPA represents a critical biaryl amine pharmacophore often utilized in the development of kinase inhibitors (e.g., targeting c-MET, ALK, or p38 MAPK) and ion channel modulators.
The 2,3-difluoro substitution on the phenyl ring is a strategic medicinal chemistry modification designed to block metabolic "soft spots" (preventing P450-mediated oxidation) and lock the biaryl torsion angle for optimal active site binding. This guide addresses the specific challenges of formulating this lipophilic scaffold and provides a rigorous workflow for assessing Tumor Growth Inhibition (TGI).
Compound Characterization & Formulation Strategy
Physicochemical Challenges
5-DPA is a hydrophobic weak base. In in vivo settings, it exhibits poor aqueous solubility, necessitating a formulation strategy that prevents precipitation in the gastrointestinal tract (for Oral Gavage, PO) or at the injection site (for Intraperitoneal, IP).
Recommended Vehicle Formulations
For efficacy studies requiring daily dosing (QD) or twice-daily dosing (BID), a suspension formulation is often superior to high-solvent solutions to minimize vehicle-related toxicity.
| Administration Route | Preferred Vehicle Composition | Preparation Method |
| Oral Gavage (PO) (Standard) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water. | 1. Micronize 5-DPA powder.2. Wet with Tween 80.3. Slowly add MC solution while vortexing to form a homogeneous suspension. |
| Intraperitoneal (IP) | 5% DMSO + 40% PEG400 + 55% Saline . | 1. Dissolve 5-DPA in DMSO (Stock).2. Add PEG400.3. Slowly add Saline with rapid stirring (watch for precipitation). |
Formulation Decision Tree
The following logic ensures optimal bioavailability based on the compound's specific batch properties.
Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility and administration route.
Xenograft Model Design
Cell Line Selection
To evaluate 5-DPA, select a cell line dependent on the pathway the scaffold is hypothesized to inhibit. If the target is unknown (phenotypic screen), use broad-spectrum models.
-
HCT-116 (Colorectal Carcinoma): Aggressive growth, high MAPK signaling. Ideal for rapid efficacy screening.
-
A549 (NSCLC): Slower growth, KRAS mutant. Standard for lung cancer indications.
-
U87-MG (Glioblastoma): If testing CNS penetration (5-DPA is small and lipophilic, likely BBB permeable).
Animal Model[1]
-
Strain: Athymic Nude Mice (Foxn1 nu/nu), Female, 6-8 weeks old.
-
Rationale: T-cell deficiency prevents rejection of human cells; hairless phenotype facilitates precise caliper measurements.
Study Groups
A standard efficacy study requires n=8-10 mice per group to achieve statistical power.
-
Vehicle Control: (Vehicle only, PO, QD)
-
Positive Control: (e.g., Sorafenib 30 mg/kg or Crizotinib 50 mg/kg, depending on target)
-
5-DPA Low Dose: 10 mg/kg (PO, QD)
-
5-DPA High Dose: 50 mg/kg (PO, QD)
Detailed Experimental Protocol
Phase 1: Tumor Implantation
-
Cell Prep: Harvest cells at 70-80% confluence. Resuspend in 1:1 mixture of PBS and Matrigel (basement membrane matrix) to support graft vascularization.
-
Inoculation: Inject
cells (100 µL volume) subcutaneously into the right flank of the mouse.-
Tip: Use a 25G needle. Create a "skin tent" to ensure subcutaneous placement, avoiding the muscle layer.
-
Phase 2: Staging and Randomization (Critical Step)
Do not start dosing immediately. Tumors must establish vascular networks.
-
Monitor tumor growth 2-3 times weekly.
-
Trigger Point: When mean tumor volume reaches 100–150 mm³ (approx. 10-14 days post-implant).
-
Randomization: Use a "rolling enrollment" or randomized block design to ensure all groups have identical starting mean tumor volumes. Eliminate outliers (too small or too large).
Phase 3: Dosing and Monitoring
-
Duration: 21–28 days.
-
Frequency: Daily (QD) or twice daily (BID) based on PK half-life.
-
Measurement:
-
Tumor Volume (V): Measure length (
) and width ( ) using digital calipers. -
Formula:
-
Body Weight: Weigh mice daily. >20% weight loss requires euthanasia (humane endpoint).
-
Phase 4: Necropsy & Tissue Analysis
-
At study termination (Day 28), collect plasma for PK analysis (trough levels).
-
Excise tumors, weigh them, and fix in 10% neutral buffered formalin (for IHC) or snap-freeze (for Western Blot/PCR).
Workflow Diagram
Figure 2: Chronological workflow for the in vivo efficacy study.
Data Analysis & Interpretation
Calculating Tumor Growth Inhibition (TGI)
The primary endpoint is TGI, expressed as a percentage.
- : Mean tumor volume of the Treated group.
- : Mean tumor volume of the Control (Vehicle) group.
Acceptance Criteria
-
Valid Study: Control group tumors must grow exponentially (doubling time < 7 days for HCT-116).
-
Efficacy:
-
TGI > 50%: Moderate efficacy.
-
TGI > 75%: Significant efficacy.
-
Regression: Final volume < Initial volume.
-
Statistical Analysis
Perform a Two-way ANOVA with repeated measures (Time x Treatment), followed by Bonferroni’s post-hoc test to compare specific days. Significance is defined as
References
-
National Cancer Institute (NCI). "Patient-Derived Xenograft (PDX) Models." NCI Center for Cancer Research.[Link]
-
Morton, C. L., & Houghton, P. J. (2007). "Establishment of human tumor xenografts in immunodeficient mice." Nature Protocols, 2(2), 247–250. [Link]
-
Teicher, B. A. (2009). "Tumor Models in Cancer Research." Humana Press. (Standard reference for caliper measurements and TGI calculations). [Link]
-
PubChem. "this compound Compound Summary." National Library of Medicine.[Link]
-
Hollingshead, M. G. (2008). "Antitumor efficacy testing in rodents." Journal of the National Cancer Institute Monographs, 2008(40), 49-50. [Link]
Cell-based assays for "5-(2,3-Difluorophenyl)pyridin-2-amine" derivatives
Application Note & Protocols
Characterizing 5-(2,3-Difluorophenyl)pyridin-2-amine Derivatives as Cellular p38 MAPK Pathway Inhibitors
Abstract
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors. Derivatives of this core, such as those based on this compound, are promising candidates for targeted therapies in oncology and inflammatory diseases. A key signaling cascade often implicated in these pathologies is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This guide provides a comprehensive framework and detailed protocols for characterizing the cellular activity of novel this compound derivatives as potential inhibitors of the p38 MAPK pathway. We detail a primary, target-engagement assay to measure p38 phosphorylation, followed by secondary functional assays to assess downstream consequences on cell viability and apoptosis.
Introduction: The p38 MAPK Pathway as a Therapeutic Target
The p38 MAPK signaling pathway is a critical transducer of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses like osmotic shock and UV radiation.[4][5] The pathway consists of a core three-tiered kinase cascade that culminates in the dual phosphorylation of p38 MAPK at threonine 180 and tyrosine 182 (Thr180/Tyr182) by upstream MAPKKs, primarily MKK3 and MKK6.[2][5] Once activated, p38 MAPK phosphorylates a host of downstream transcription factors and protein kinases, modulating gene expression and cellular processes such as inflammation, apoptosis, cell cycle regulation, and cellular differentiation.[1]
Given its central role in the inflammatory response and cancer cell survival, inhibiting the p38 MAPK pathway has become a significant therapeutic strategy. The aminopyridine chemical scaffold is frequently utilized in the development of kinase inhibitors.[3][6] This document outlines a robust, cell-based screening workflow to identify and characterize derivatives of this compound that effectively modulate this pathway.
Caption: Simplified p38 MAPK signaling pathway and the putative inhibitory action of the test compounds.
Screening Workflow: A Multi-Assay Approach
A robust characterization of a potential inhibitor requires a multi-tiered approach. We propose a workflow that moves from direct target engagement to broader cellular consequences. This ensures that observed effects are not only due to on-target activity but also translate to a meaningful biological outcome.
Caption: Decision-making workflow for screening and validating p38 MAPK pathway inhibitors.
Primary Screening: Cellular p-p38 (Thr180/Tyr182) HTRF Assay
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust technology for detecting intracellular proteins in a high-throughput format.[7] This assay quantifies the level of p38 MAPK phosphorylation specifically at Thr180/Tyr182.[8][9] In a lysed cell sample, two antibodies are used: a Europium (Eu3+) cryptate-labeled antibody that recognizes total p38, and a d2-labeled antibody that specifically binds to the phosphorylated Thr180/Tyr182 epitope. When both antibodies bind to the same activated p38 protein, the Eu3+ donor and d2 acceptor are brought into close proximity, enabling Förster Resonance Energy Transfer (FRET). The resulting signal is directly proportional to the amount of phosphorylated p38.[9]
Protocol: This protocol is adapted for a 384-well plate format using a cell line known to have a robust p38 activation response (e.g., HeLa, THP-1, or U-937 cells).
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Anisomycin (p38 activator, positive control)
-
BIRB 796 (known p38 inhibitor, reference compound)
-
This compound derivatives dissolved in 100% DMSO
-
Phosphate-Buffered Saline (PBS)
-
HTRF Phospho-p38 (Thr180/Tyr182) and Total p38 Assay Kits (e.g., from Revvity)
-
384-well white, low-volume tissue culture plates
-
HTRF-compatible microplate reader
Step-by-Step Methodology:
-
Cell Plating:
-
Culture HeLa cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Resuspend cells in complete growth medium to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds, BIRB 796, and a DMSO vehicle control in assay medium. A typical starting concentration range is 100 µM down to 1 nM.
-
Carefully remove the culture medium from the wells.
-
Add 15 µL of fresh medium to each well.
-
Add 5 µL of the appropriate compound dilution to the wells (final DMSO concentration ≤ 0.5%).
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a stock of Anisomycin in assay medium at 5X the final desired concentration (e.g., 500 ng/mL for a 100 ng/mL final).
-
Add 5 µL of the Anisomycin solution to all wells except the unstimulated (negative control) wells. Add 5 µL of medium to the negative control wells.
-
Incubate for 30 minutes at 37°C, 5% CO₂.
-
-
Cell Lysis and HTRF Detection:
-
Prepare the HTRF lysis buffer containing the detection antibodies (anti-p-p38-d2 and anti-total p38-Eu3+) according to the manufacturer's protocol.[8]
-
Add 10 µL of the complete lysis/detection buffer to each well.
-
Seal the plate and incubate at room temperature for 4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Analysis & Interpretation:
-
Normalization: Normalize the data by calculating the percent inhibition relative to controls: % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Min] / [Ratio_Max - Ratio_Min])
-
Ratio_Sample: HTRF ratio of the compound-treated well.
-
Ratio_Max: Average HTRF ratio of the stimulated, vehicle-treated wells (0% inhibition).
-
Ratio_Min: Average HTRF ratio of the unstimulated wells (100% inhibition).
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each derivative.
| Compound ID | Description | Max Inhibition (%) | IC₅₀ (nM) |
| BIRB 796 | Reference Inhibitor | 98.5 | 25.3 |
| Cmpd-001 | Test Derivative | 95.2 | 87.1 |
| Cmpd-002 | Test Derivative | 65.8 | 1,240 |
| Cmpd-003 | Test Derivative | 99.1 | 45.6 |
| Vehicle | DMSO Control | 0 | >100,000 |
Table 1: Representative data from a primary HTRF screen. Compounds with low nanomolar IC₅₀ values (e.g., Cmpd-001 and Cmpd-003) are considered potent hits for follow-up studies.
Secondary Assays: Assessing Cellular Function
Hits from the primary screen must be evaluated for their functional impact on the cell. The following assays determine if target inhibition translates into desired anti-proliferative or pro-apoptotic effects.
Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolic activity.[10][11] The single-reagent addition lyses cells and provides luciferase and its substrate, luciferin. The amount of light produced in the subsequent reaction is directly proportional to the amount of ATP, and thus, the number of viable cells.[10]
Protocol:
-
Cell Plating & Dosing: Plate and dose cells with serially diluted compounds as described in the primary screen (steps 1 & 2), but in a 96-well clear-bottom plate.
-
Incubation: Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell proliferation to manifest.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent viability relative to vehicle-treated controls and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis Assay (Caspase-Glo® 3/7)
Principle: Caspases-3 and -7 are key effector enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13] Cleavage of this substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[13][14]
Protocol:
-
Cell Plating & Dosing: Plate and dose cells as described for the viability assay. A shorter incubation period (e.g., 24-48 hours) is often sufficient to detect apoptosis.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[15]
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the fold-change in luminescence relative to vehicle-treated controls. A significant increase indicates the induction of apoptosis.
| Compound ID | p-p38 IC₅₀ (nM) | Cell Viability GI₅₀ (nM) | Max Apoptosis (Fold Change vs. Vehicle) |
| BIRB 796 | 25.3 | 215 | 4.8 |
| Cmpd-003 | 45.6 | 450 | 3.9 |
| Staurosporine | N/A | 15 | 8.5 (Positive Control) |
Table 2: Integrated data summary for a validated hit. The data shows that Cmpd-003 inhibits p38 phosphorylation, leads to a reduction in cell viability, and induces apoptosis, consistent with the expected mechanism of action.
Trustworthiness & Self-Validation
To ensure the integrity of the data generated, every assay plate must include a set of critical controls:
-
Vehicle Control (e.g., 0.5% DMSO): Defines the baseline for 0% inhibition (primary assay) or 100% viability (secondary assays).
-
Positive Control Stimulant (e.g., Anisomycin): Used in the primary assay to define the maximum signal window (100% activity).
-
Reference Inhibitor (e.g., BIRB 796): A well-characterized p38 inhibitor used to benchmark the potency of test compounds and confirm the assay is responding correctly.
-
Unstimulated Control: Defines the baseline for 100% inhibition in the primary assay.
-
Assay Quality Metrics: For each high-throughput screen, calculate the Z'-factor and Signal-to-Background (S/B) ratio to validate plate quality. A Z'-factor > 0.5 is considered excellent for screening.
Conclusion
The workflow and protocols detailed in this guide provide a robust method for the cell-based characterization of this compound derivatives as inhibitors of the p38 MAPK pathway. By integrating a specific, target-focused primary assay with functional secondary assays, researchers can confidently identify potent and biologically active compounds, accelerating their progression through the drug discovery pipeline. This structured approach ensures that experimental choices are mechanistically driven and that the resulting data is both reliable and translatable.
References
- Fischer, P. M., & Wang, S. WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group.
-
CNR-IRIS. Bcl-2 Phosphorylation by p38 MAPK. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
NIH National Center for Biotechnology Information. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
-
NIH National Center for Biotechnology Information. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
Creative Diagnostics. P38 Signaling Pathway. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
protocols.io. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
PubMed. Mechanisms and functions of p38 MAPK signalling. [Link]
-
Bio-protocol. CellTiter-Glo Viability Assay (CTG). [Link]
-
NIH National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
-
YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
-
Iright. Revvity, 64P38PEG, HTRF Human and Mouse Phospho-P38 MAPK (Thr180/Tyr182) Detection Kit. [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Bio-protocol. Caspase-Glo® 3/7 assay. [Link]
-
Wikipedia. Metal–organic framework. [Link]
-
NIH National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
NIH National Center for Biotechnology Information. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]
-
ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
MDPI. p38 MAPK Pathway in the Heart: New Insights in Health and Disease. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. iright.com [iright.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 14. protocols.io [protocols.io]
- 15. promega.com [promega.com]
- 16. bio-protocol.org [bio-protocol.org]
Application Note: 5-(2,3-Difluorophenyl)pyridin-2-amine in Fragment-Based Drug Design
Executive Summary & Scientific Rationale
5-(2,3-Difluorophenyl)pyridin-2-amine represents a "privileged" biaryl scaffold in modern drug discovery. Unlike aliphatic fragments, this molecule offers a pre-organized geometry suitable for targeting the ATP-binding cleft of protein kinases and the allosteric sites of GPCRs.
Its value in Fragment-Based Drug Design (FBDD) is threefold:
-
Hinge-Binding Motif: The 2-aminopyridine core mimics the adenine ring of ATP, capable of forming a bidentate hydrogen bond (donor-acceptor) with the kinase hinge region.
-
Metabolic & Conformational Control: The 2,3-difluorophenyl moiety serves as a metabolically stable bioisostere for a phenyl ring. The ortho-fluorine atoms induce a twisted biaryl conformation (dihedral angle ~40-60°) due to steric repulsion, allowing the fragment to probe hydrophobic sub-pockets (e.g., the Gatekeeper or DFG-out pockets) without paying a high entropic penalty upon binding.
-
Growth Vectors: The exocyclic amine provides a chemically tractable handle for rapid elaboration via amide coupling or reductive amination.
Physicochemical Profile (Rule of 3 Compliance)
| Property | Value | FBDD Status | Notes |
| Molecular Weight | 206.19 Da | Ideal (<300) | Allows significant mass addition during optimization. |
| cLogP | ~2.1 | Pass (<3) | Balanced lipophilicity for membrane permeability. |
| H-Bond Donors | 2 | Pass (≤3) | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Pass (≤3) | Pyridine nitrogen + Fluorines. |
| PSA | 38.9 Ų | Excellent | High probability of oral bioavailability. |
| Rotatable Bonds | 1 | Rigid | Low entropic cost of binding. |
Experimental Protocols
Protocol A: Chemical Synthesis (The "Make")
Objective: Scalable synthesis of the fragment from commodity building blocks.
Reaction Type: Suzuki-Miyaura Cross-Coupling
Reaction Scheme: 5-bromo-2-aminopyridine + 2,3-difluorophenylboronic acid
Step-by-Step Methodology:
-
Reagents: Charge a reaction vessel with 5-bromo-2-aminopyridine (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent System: Suspend in a degassed mixture of 1,4-dioxane/water (4:1 v/v). Expert Note: Dioxane is preferred over DMF to simplify workup and prevent catalyst poisoning.
-
Catalyst: Add
(5 mol%). The bidentate ligand prevents palladium precipitation during the extended heating required for electron-poor aryl halides. -
Conditions: Heat to 90°C under
atmosphere for 4-6 hours. Monitor by LC-MS (Target [M+H]+ = 207.2). -
Purification:
-
Cool to RT, dilute with EtOAc, wash with brine.
-
Pass through a silica plug (eluent: 50% EtOAc/Hexanes) to remove Pd residuals.
-
Recrystallize from Ethanol/Water if high purity (>98%) is required for crystallography.
-
Protocol B: Biophysical Screening (The "Test")
Objective: Detect weak affinity binding (
1. Surface Plasmon Resonance (SPR)
Fragments often exhibit fast on/off rates. Standard kinetic runs may fail; steady-state affinity analysis is required.
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 or Streptavidin (SA) chip (if biotinylated protein is used).
-
Immobilization: Target density should be high (3000-5000 RU) to detect low-MW binders.
-
Running Buffer: HBS-P+ with 5% DMSO. Critical: Match DMSO concentration in samples exactly to running buffer to avoid "bulk refractive index" jumps.
-
Injection Protocol:
-
Flow Rate: High (30-50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30-60 seconds (sufficient for steady state).
-
Dissociation: 60 seconds.
-
-
Data Analysis: Plot
(Equilibrium Response) vs. Concentration. Fit to a 1:1 steady-state affinity model to determine .
2. Ligand-Observed STD-NMR
Saturation Transfer Difference (STD) NMR is the "truth serum" for fragment hits, confirming that the ligand binds directly to the protein.
-
Sample Prep:
-
Protein: 10-20 µM (deuterated buffer, e.g., PBS in
). -
Ligand: 500-1000 µM (excess ligand is required, typically 50:1 ratio).
-
-
Pulse Sequence: stddiff (Bruker/Varian standard library).
-
Parameters:
-
On-Resonance Irradiation: 0.0 to -1.0 ppm (targets protein methyls).
-
Off-Resonance Irradiation: 30 ppm (control).
-
Saturation Time: 2-3 seconds using a train of Gaussian pulses.
-
-
Interpretation:
-
Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
-
Positive Result: Signals corresponding to the 2,3-difluorophenyl protons appear in the difference spectrum. This confirms the hydrophobic ring is buried within the protein pocket, receiving magnetization transfer.
-
Epitope Mapping: If the pyridine protons show stronger STD signals than the phenyl protons, the pyridine ring is likely in closer contact with the protein surface (e.g., the hinge).
-
Structural Biology & Elaboration Strategy
Binding Mode Hypothesis
In kinase targets (e.g., PIM1, CDK2, VEGFR), the 2-aminopyridine acts as a "Head Group."
-
Hinge Interaction: The pyridine Nitrogen (N1) accepts a H-bond from the backbone NH of the hinge residue. The exocyclic amine (-NH2) donates a H-bond to the backbone Carbonyl.
-
Hydrophobic Pocket: The 2,3-difluorophenyl group rotates out of plane to occupy the hydrophobic "Gatekeeper" pocket or the selectivity pocket behind the ATP site.
Elaboration Pathways (The "Grow")
Once binding is confirmed, the fragment must be "grown" to improve affinity (decrease
-
Vector 1: Amine Functionalization (Amide Coupling)
-
Chemistry: React the 2-amino group with acid chlorides or carboxylic acids.
-
Target: Extends towards the solvent-exposed region or the ribose-binding pocket.
-
-
Vector 2: Pyridine C-6 Substitution
-
Chemistry: C-H activation or starting with 6-bromo precursors.
-
Target: Solubilizing groups (morpholine, piperazine) to improve ADME properties.
-
Visual Workflows
Diagram 1: The Fragment-Based Design Cycle
This flowchart illustrates the iterative process of using this compound as a starting point.
Caption: The iterative FBDD workflow, moving from library selection to lead generation using biophysical validation.
Diagram 2: Kinase Hinge Binding Interaction Map
This diagram visualizes the specific molecular interactions between the fragment and a generic kinase hinge region.
Caption: Interaction map showing the bidentate H-bond "hinge" motif and the hydrophobic anchoring of the difluorophenyl group.
References
-
Fragment-Based Drug Discovery (General Principles)
- Erlanson, D. A., et al. "Fragment-based drug discovery: lessons from the past and future directions.
-
SPR Screening Protocols
- Giannetti, A. M. "Surface Plasmon Resonance Based Assay for the Detection of Small Molecule-Protein Interactions." Methods in Molecular Biology (2011).
-
STD-NMR Methodologies
- Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.
-
2-Aminopyridine Kinase Inhibitors (Structural Context)
- Review of Aminopyridine-based Kinase Inhibitors and their Binding Modes.
-
(Representative J. Med. Chem. article on kinase hinge binders).
-
Synthesis of Biaryl Aminopyridines
- Standard Suzuki Coupling Protocols for Heterocycles.
-
(General Organic Synthesis database reference).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2,3-Difluorophenyl)pyridin-2-amine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key bi-aryl amine intermediate. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific reasoning behind them.
Section 1: The Predominant Synthetic Pathway
The most prevalent and industrially scalable method for constructing the C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction joins an aryl halide (or pseudohalide) with an organoboron species. For this specific target molecule, the reaction typically involves coupling 2-amino-5-bromopyridine with (2,3-Difluorophenyl)boronic acid.
Caption: General schematic of the Suzuki-Miyaura synthesis pathway.
Section 2: Troubleshooting and FAQs: Impurity Profiling
This section addresses the most common questions and issues encountered during synthesis.
Q1: What are the primary impurities I should anticipate, and what are their sources?
Understanding the origin of impurities is the first step toward controlling them.[2] Impurities in this synthesis can be broadly categorized into three groups: those arising from starting materials, those generated during the coupling reaction (process-related), and degradation products.
| Impurity Name | Structure | Origin Category | Mechanistic Source |
| 2-Amino-3,5-dibromopyridine | 3,5-dibromo substituted pyridine | Starting Material | Over-bromination during the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine.[3][4] |
| Unreacted Starting Materials | 2-amino-5-bromopyridine & (2,3-Difluorophenyl)boronic acid | Starting Material | Incomplete reaction due to poor catalyst activity, insufficient heating, or stoichiometry issues.[5] |
| 2,2',3,3'-Tetrafluorobiphenyl | Dimer of the difluorophenyl group | Process-Related | Homocoupling of (2,3-Difluorophenyl)boronic acid, often promoted by the presence of oxygen.[6] |
| Pyridine Dimer | Dimer of the aminopyridine group | Process-Related | Homocoupling of 2-amino-5-bromopyridine. |
| 2-Aminopyridine | Debrominated starting material | Process-Related | Dehalogenation of 2-amino-5-bromopyridine, where the organopalladium intermediate reacts with a hydride source.[5] |
| 1,2-Difluorobenzene | Deboronated starting material | Process-Related | Protodeboronation (cleavage of the C-B bond) of the boronic acid, often accelerated by excess water or protic sources.[5][7] |
| Palladium Black | Elemental Palladium (Pd(0)) | Process-Related | Decomposition of the palladium catalyst, often due to high temperatures or impurities.[5] |
Q2: My 2-amino-5-bromopyridine starting material is contaminated with 2-amino-3,5-dibromopyridine. How does this impact my synthesis?
This is a critical issue as 2-amino-3,5-dibromopyridine is a common byproduct of the direct bromination of 2-aminopyridine.[4][8]
-
Causality: The amino group strongly activates the pyridine ring, making it susceptible to over-bromination, especially if reaction conditions like temperature and reagent stoichiometry are not tightly controlled.[3][4]
-
Impact: The dibromo impurity can participate in the Suzuki coupling at either the 3- or 5-position, leading to a mixture of difficult-to-separate, doubly-coupled or isomerically-coupled byproducts. This complicates purification and reduces the yield of the desired product.
-
Troubleshooting Protocol: Mitigating Over-bromination
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) as the brominating agent and limit its stoichiometry to no more than 1.05 equivalents relative to 2-aminopyridine.[8]
-
Temperature Management: Maintain a low reaction temperature (e.g., 10°C) during the addition of NBS to increase selectivity for mono-bromination.[3][8]
-
Protecting Group Strategy: For maximum control, consider protecting the amino group as an amide (e.g., acetamide) before bromination. The bulkier protecting group can sterically hinder substitution at the 3-position.[4] The protecting group is then removed via hydrolysis post-bromination.
-
Q3: My reaction is plagued by homocoupling of the boronic acid. What causes this and how can I prevent it?
The formation of symmetrical biaryls, such as 2,2',3,3'-tetrafluorobiphenyl, is a classic side reaction in Suzuki couplings.
-
Causality: This side reaction is primarily driven by the presence of dissolved oxygen, which can interfere with the catalytic cycle and promote the oxidative homocoupling of the boronic acid.
-
Impact: Homocoupling consumes the boronic acid, reducing the overall yield of the desired cross-coupled product and introducing a significant impurity that must be removed during workup.[6]
-
Troubleshooting Protocol: Rigorous Degassing
-
Solvent Preparation: Before use, sparge all solvents (e.g., toluene, dioxane, DMF) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes to remove dissolved oxygen.
-
Reaction Setup: Assemble the reaction glassware and flame-dry under vacuum to remove atmospheric moisture and air. Backfill with an inert gas.
-
"Freeze-Pump-Thaw" Method (for highest stringency):
-
Add the solvent to the reaction flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a high vacuum to the flask to remove gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. Trapped gases will bubble out.
-
Repeat this cycle three times for maximum oxygen removal.
-
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction and workup.
-
Q4: I'm seeing significant byproducts from dehalogenation and protodeboronation. How can I suppress these pathways?
These side reactions result in the formation of the simple arenes (2-aminopyridine and 1,2-difluorobenzene) from your starting materials, representing a loss of valuable reagents.[5]
-
Causality:
-
Dehalogenation: Occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source (e.g., from certain amine bases or alcohol solvents) instead of the boronic acid partner.[5]
-
Protodeboronation: Involves the cleavage of the carbon-boron bond by a proton, most commonly from water in the reaction mixture. This is a known degradation pathway for boronic acids.[7][9][10]
-
-
Troubleshooting & Optimization:
-
Choice of Base: If dehalogenation is an issue, switch from amine bases to inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. For protodeboronation, K₃PO₄ is often advantageous as it can be effective with minimal water content compared to carbonate bases.[5]
-
Minimize Water: While many Suzuki protocols use aqueous bases, if protodeboronation is high, minimize the water content. Use anhydrous solvents and consider a base like powdered, anhydrous K₃PO₄.[5]
-
Use Stabilized Boron Reagents: For particularly sensitive systems, consider replacing the boronic acid with a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[11][12] These reagents can be more resistant to premature protodeboronation.
-
Section 3: Analytical Workflow for Impurity Identification
A multi-technique approach is essential for robust impurity profiling in active pharmaceutical ingredient (API) synthesis.[2][13]
Caption: A typical analytical workflow for identifying and characterizing impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for determining the purity of the final product and quantifying known and unknown impurities.[14][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks observed in the HPLC chromatogram by providing the molecular weight of the impurity.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the final product and any isolated unknown impurities.[2][14]
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as 1,2-difluorobenzene, which may not be easily observed by HPLC.[14][]
Section 4: References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing.
-
US Patent US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki Coupling. Organic Chemistry Portal.
-
A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
-
Process for the preparation of fluorinated pyridines. European Patent Office.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine.
-
How can I solve my problem with Suzuki coupling?. ResearchGate.
-
Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate.
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
-
Impurity Profiling in APIs. BOC Sciences.
-
2-Amino-5-bromopyridine | 1072-97-5. Benchchem.
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 3. ijssst.info [ijssst.info]
- 4. heteroletters.org [heteroletters.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 14. biotech-spain.com [biotech-spain.com]
Technical Support Center: Addressing Off-Target Effects of 2-Aminopyridine-Based Kinase Inhibitors
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during experiments with 2-aminopyridine-based kinase inhibitors.
Q1: My inhibitor shows a potent effect in a biochemical assay, but the cellular potency is much weaker. Is this an off-target issue?
A1: Not necessarily, although it's a possibility to consider. A common reason for this discrepancy is the difference in ATP concentration between the two assay formats.[1][2] Biochemical assays are often run at low, sometimes sub-physiological, ATP concentrations, which can make ATP-competitive inhibitors appear more potent.[1][2] In contrast, the high intracellular ATP concentration (1-10 mM) in cell-based assays provides significant competition, potentially reducing the inhibitor's apparent potency.[1][2] Other factors to consider include cell permeability, efflux by cellular pumps like P-glycoprotein, and the actual expression and activity level of your target kinase in the chosen cell line.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my target kinase. How can I confirm if this is due to an off-target effect?
A2: This is a classic sign of potential off-target activity. The "gold standard" for validating an on-target effect is a rescue experiment.[3] If you can overexpress a drug-resistant mutant of your target kinase and the phenotype is reversed, it strongly implicates an on-target mechanism.[3] If the phenotype persists, it's likely caused by the inhibition of an unintended target.[3] Another robust strategy is to use a structurally distinct inhibitor of the same target kinase. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.[3]
Q3: What is the most direct way to identify potential off-target kinases for my compound?
A3: The most direct method is to perform a comprehensive kinase selectivity profiling assay.[3] These are commercially available services that screen your inhibitor against a large panel of kinases (often hundreds) to determine its binding affinity or inhibitory activity.[4][5] This provides a broad overview of your compound's selectivity and can reveal unexpected high-affinity off-targets.[4][5] Chemical proteomics is another powerful approach where an immobilized version of your inhibitor is used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[6][7]
Q4: My kinome scan came back with several potential off-targets. What's the next step?
A4: The key is to validate these hits in a cellular context. Just because your inhibitor binds to another kinase in a cell-free assay doesn't mean it will engage that target in a live cell at your experimental concentration. You should:
-
Validate Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor can physically bind to the putative off-target in intact cells.[3][8]
-
Assess Functional Inhibition: For each validated off-target, check if your inhibitor can block its downstream signaling pathway in cells using methods like Western blotting for specific phosphoproteins.
-
Perform Dose-Response Analysis: Compare the dose-response curve for inhibiting your primary target versus the off-target. If the concentrations required to inhibit the off-target are significantly higher than those for your primary target, the off-target effect may not be relevant at your working concentration.[3]
Q5: Can I modify the 2-aminopyridine scaffold to improve selectivity?
A5: Yes, medicinal chemistry efforts can significantly improve selectivity. The 2-aminopyridine core is crucial for binding to the kinase hinge region, but modifications to the solvent-exposed regions of the inhibitor can disrupt binding to off-targets while maintaining or improving affinity for the intended target.[9] For example, studies on ALK2 inhibitors showed that replacing the primary amine with a methyl group could increase selectivity against certain related kinases.[9] This structure-activity relationship (SAR) exploration is a cornerstone of drug development.[9][10]
In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex experimental issues.
Issue 1: Conflicting or Irreproducible Results Across Experiments
You observe that your 2-aminopyridine inhibitor produces a strong effect in one cell line but a weak or different effect in another, or the results are inconsistent between batches of experiments.
Causality: This variability can stem from biological differences between cell lines (e.g., target expression levels, presence of specific off-targets, or active compensatory pathways) or subtle inconsistencies in experimental execution.[3]
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent inhibitor effects.
Issue 2: My "Selective" Inhibitor Shows a Broader Effect than Anticipated
Your inhibitor, reported to be selective for Kinase X, is affecting signaling pathways that are not known to be downstream of Kinase X.
Causality: This strongly suggests one of two scenarios: (1) The inhibitor has one or more potent off-targets that mediate these effects, or (2) Kinase X has uncharacterized roles in other pathways (a biological discovery). It is also possible that network effects, where inhibiting one kinase leads to feedback or "retroactivity" that alters other pathways, are at play.[11]
Troubleshooting Workflow:
-
Broad Kinase Profiling: This is the essential first step. Use a commercial service (e.g., KINOMEscan, Reaction Biology) to screen your inhibitor against a large panel of kinases at a fixed concentration (e.g., 1 µM).[5] This will provide a "hit list" of potential off-targets.
-
Quantitative Analysis: For the most potent hits from the initial screen, perform follow-up assays to determine quantitative inhibition values (IC50 or Kd). This allows you to rank the off-targets by potency.
-
Cellular Target Engagement: Use a method like CETSA to confirm that the most potent off-targets are engaged by your inhibitor in intact cells at relevant concentrations.
-
Phosphoproteomics: To get an unbiased view of the inhibitor's cellular effects, perform a quantitative phosphoproteomics experiment (e.g., using SILAC or TMT labeling).[7] Compare the phosphoproteome of vehicle-treated vs. inhibitor-treated cells.
-
On-Target Signature: You should see decreased phosphorylation of known substrates of your target kinase.
-
Off-Target Signature: Look for changes in phosphorylation of substrates known to be regulated by the off-targets identified in your kinome scan. This provides a functional link between off-target binding and a cellular signaling event.[7]
-
Data Presentation: Interpreting Kinome Scan Data
Kinome scan data is often presented as a percentage of control or percent inhibition. A lower score indicates stronger binding/inhibition.
| Kinase Target | % of Control @ 1 µM | Potency (Kd) | On-Target? | Cellular Validation Notes |
| Target Kinase A | 0.5% | 5 nM | Yes | Confirmed by CETSA & Western Blot |
| Off-Target Kinase B | 1.2% | 15 nM | No | CETSA confirmed engagement. Downstream p-substrate is inhibited. |
| Off-Target Kinase C | 8.5% | 120 nM | No | CETSA shift only observed at >5 µM. Likely not relevant. |
| Off-Target Kinase D | 35% | >1 µM | No | No engagement detected by CETSA. Not a direct target. |
This table helps prioritize which off-targets require further investigation. Kinase B is a high-priority off-target, while C and D are less concerning.
Key Experimental Protocols
Here are detailed methodologies for essential validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[3][8][12][13][14] This protocol allows you to confirm direct target engagement inside a cell.
Caption: Experimental workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Treat intact cells in culture with your 2-aminopyridine inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat them at a range of temperatures for a set time (e.g., 3 minutes).[3]
-
Lysis and Centrifugation: Lyse the cells to release their contents. Then, centrifuge the lysate at high speed to pellet the aggregated, denatured proteins.[3]
-
Protein Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of your target protein (and potential off-targets) remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift of the "melting curve" to a higher temperature in the presence of the inhibitor indicates that the inhibitor is binding to and stabilizing the protein in the cell.[3]
Self-Validation:
-
Positive Control: Use a known, well-characterized inhibitor for your target kinase to validate the assay setup.
-
Negative Control: A loading control protein that is not expected to bind the inhibitor (e.g., GAPDH, Tubulin) should show no thermal shift.
-
Expected Outcome: The target protein in the inhibitor-treated sample should remain soluble at higher temperatures compared to the vehicle-treated sample.
Protocol 2: Orthogonal Inhibitor Validation
This protocol helps confirm that an observed phenotype is due to the inhibition of the intended target, rather than a shared off-target of a specific chemical scaffold.
Methodology:
-
Select an Orthogonal Inhibitor: Identify a potent and selective inhibitor of your target kinase that has a completely different chemical structure from your 2-aminopyridine-based compound. Consult literature and vendor databases for this.
-
Determine Equipotent Doses: Perform dose-response curves for both your primary inhibitor and the orthogonal inhibitor, measuring the inhibition of the direct downstream substrate of your target kinase (e.g., by Western blot). Determine the concentrations of each inhibitor that give an equivalent (e.g., 80-90%) level of on-target inhibition.
-
Compare Phenotypes: Treat your cells with the equipotent doses of each inhibitor.
-
Analyze Results:
-
If your 2-aminopyridine inhibitor produces the phenotype but the orthogonal inhibitor does not (despite showing equal on-target pathway inhibition), the phenotype is likely caused by an off-target effect of your compound.
Mitigating and Designing Around Off-Target Effects
Once off-targets are identified and validated, several strategies can be employed.
-
Dose Optimization: The simplest approach is to use the inhibitor at the lowest possible concentration that still effectively inhibits the primary target while minimizing engagement of less potent off-targets.
-
Structure-Based Drug Design: If structural information (e.g., crystal structures) is available for both the on-target and off-target kinases, medicinal chemists can rationally design modifications to the 2-aminopyridine inhibitor. The goal is to introduce moieties that create steric clashes in the off-target's binding pocket or form favorable interactions unique to the on-target's pocket, thereby improving selectivity.[10][15]
References
-
Rubin, J. E., et al. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Retrieved from [Link]
-
Dampier, W., et al. (2020). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]
-
Wu, P., et al. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
-
El-Hachem, N., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology. Retrieved from [Link]
-
Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]
-
Engers, D. W., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lim, S. M., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link]
-
Durmic-Hall, E., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... Retrieved from [Link]
-
El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Retrieved from [Link]
-
Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]
-
White, F. M., & Wang, Y. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. AAPS J. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Cichońska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Retrieved from [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. Retrieved from [Link]
-
PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icr.ac.uk [icr.ac.uk]
Preventing protodeboronation of pyridine boronic acids in Suzuki coupling.
Knowledge Base Article: KB-PYR-002
Topic: Preventing Protodeboronation of Pyridine Boronic Acids Status: Active | Level: Advanced Last Updated: February 7, 2026
Diagnostic & Triage
User Issue: "My starting material (pyridine boronic acid) disappears rapidly, but no product is forming. LCMS shows the de-boronated pyridine (H-pyridine)."
Before proceeding, use this logic flow to confirm if protodeboronation is your root cause and determine the correct protocol.
Figure 1: Diagnostic Logic Tree for Pyridine Couplings. Caption: Decision matrix to identify high-risk substrates. 2-Pyridyl isomers require specialized protocols due to electronic instability.
The Science: Why This Fails
The "Ate" Complex Trap Standard Suzuki coupling requires a base to activate the boronic acid, forming a boronate "ate" complex (tetra-coordinate boron). For most aryls, this is the active transmetallating species.
However, for 2-pyridine boronic acids , the nitrogen atom is electron-withdrawing and capable of hydrogen bonding. Once the boronate forms, the high electron density on the ring carbon (C2) combined with the adjacent nitrogen facilitates rapid protonation by water or alcohols.
Mechanism of Failure:
-
Base Activation: Boronic acid
Boronate anion. -
Ipso-Protonation: The C-B bond breaks as a proton attacks the C2 position.
-
Irreversible Loss: The boron group leaves as boric acid, leaving you with reduced pyridine (H-Pyridine).
Figure 2: Kinetic Competition in 2-Pyridyl Coupling. Caption: The rate of protodeboronation (red) often exceeds the rate of transmetallation (green) under standard aqueous/basic conditions.
Troubleshooting & FAQs
Q: I switched from Boronic Acid to Pinacol Ester, but it still decomposes. Why? A: Pinacol esters are kinetically more stable to hydrolysis than free acids, but under the basic, aqueous conditions of a Suzuki reaction, they eventually hydrolyze to the free boronate "ate" complex. Once that complex forms, the decomposition pathway is identical. You merely delayed the inevitable.
-
Fix: Use MIDA boronates (Protocol A) or strictly anhydrous conditions (Protocol B).
Q: Can I just add excess boronic acid (3-5 equivs)? A: This is a "brute force" method. It can work if the decomposition isn't instantaneous, but it complicates purification and is wasteful.
-
Recommendation: If you must use this method, add the boronic acid in portions (e.g., 1 equiv every hour) to keep the concentration of the active (and decomposing) species low relative to the catalyst.
Q: Which base should I use? A:
-
AVOID: Hydroxides (NaOH, KOH) and strong Carbonates (Na2CO3) in water/alcohol. These promote rapid formation of the unstable "ate" complex.
-
USE: Anhydrous Fluoride sources (CsF, KF) or weak phosphates (K3PO4) with minimal water.
Validated Protocols
Protocol A: The "Slow-Release" MIDA Strategy (Gold Standard)
Best for: 2-Pyridyl substrates and highly unstable heteroaryls. Concept: MIDA boronates are stable to anhydrous base. They hydrolyze slowly in the presence of water.[1] This releases the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable species low (The "Burke" Method).[2]
Reagents:
-
Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)
-
Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)
-
Halide: Aryl Bromide/Chloride (1.0 equiv)
-
Base: K3PO4 (7.5 equiv) - Must be anhydrous grade
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
-
Copper: Cu(OAc)2 (0.5 equiv) - Optional, often boosts 2-pyridyl yields
Step-by-Step:
-
Charge a vial with MIDA boronate, Aryl Halide, Pd2(dba)3, XPhos, and K3PO4.
-
(Optional) Add Cu(OAc)2 if the substrate is sterically hindered.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed Dioxane and Water.
-
Heat to 100°C for 4–8 hours.
-
Why this works: The K3PO4/Water mix slowly hydrolyzes the MIDA protecting group. The free boronic acid is immediately trapped by the Pd-XPhos complex before it can decompose.
Protocol B: Anhydrous Fluoride Activation
Best for: Pinacol esters where MIDA synthesis is not feasible. Concept: Fluoride (F-) activates the boron to form a fluoroboronate species, which can transmetallate without passing through the hydrolysis-prone hydroxy-boronate intermediate.
Reagents:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%)
-
Boron Source: 2-Pyridyl Pinacol Ester (1.2 equiv)
-
Base: CsF (2.0 equiv) or spray-dried KF (3.0 equiv)
-
Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.
-
Additives: 18-Crown-6 (if using KF, to solubilize fluoride).
Step-by-Step:
-
Dry everything. Flame-dry the glassware. Use anhydrous solvent.[1][3][4]
-
Combine reagents in a glovebox or under strict Schlenk conditions.
-
Heat to 100°C .
-
Critical Check: If the reaction stalls, add CuI (10 mol%). Copper facilitates the transmetallation of 2-pyridyl systems ("The Copper Effect").
Data Comparison: Stability & Yields
The following table illustrates the hierarchy of stability and expected outcomes for 2-pyridyl coupling.
| Boron Species | Reaction Condition | Relative Stability (t½) | Typical Yield (2-Py) | Notes |
| Free Boronic Acid | Aq. Na2CO3 / EtOH | < 5 minutes | 0 - 10% | Rapid protodeboronation. |
| Pinacol Ester | Aq.[1][3][5][6][7][8] K2CO3 / DMF | ~ 30 minutes | 10 - 40% | Hydrolysis precedes decomposition. |
| Pinacol Ester | Anhydrous CsF / DME | Stable | 60 - 85% | Requires strict water exclusion. |
| MIDA Boronate | Aq.[1][5][9][10] K3PO4 / Dioxane | Controlled Release | 80 - 95% | Highest reliability. |
References
-
Burke, M. D., et al. (2009). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[4][9] Link
-
Lloyd-Jones, G. C., et al. (2017).[7] "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Kinetics." Journal of the American Chemical Society.[4][9] Link
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angewandte Chemie International Edition. Link
-
Deng, X., et al. (2011). "Fluoride-Promoted Cross-Coupling of 2-Pyridylboronates." Organic Letters. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation [organic-chemistry.org]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
Catalyst and ligand selection for challenging Suzuki coupling reactions.
Topic: Catalyst and Ligand Selection for Challenging Substrates
Status: Active | Tier: Level 3 (Senior Research Support)
Introduction: Beyond the "Standard Conditions"
Welcome to the Advanced Catalysis Support Center. If you are reading this, standard tetrakis(triphenylphosphine)palladium(0) conditions have likely failed. Challenging Suzuki couplings—involving sterically hindered centers, electron-deficient heteroarenes, or unstable boronic acids—require a move away from "shotgun" screening toward mechanistically guided catalyst selection.
This guide synthesizes high-throughput screening data and mechanistic studies to provide a logic-driven approach to catalyst selection.
The Ligand Selection Decision Matrix
Do not guess. Use substrate properties to dictate your ligand choice. The following logic flow directs you to the highest-probability catalyst system based on your specific limiting factor.
Figure 1: Logic-driven decision tree for selecting ligands based on the primary failure mode of the reaction.
Troubleshooting & FAQs: Specific Failure Modes
Scenario A: The "Ortho-Ortho" Problem (Steric Hindrance)
User Report: "My reaction stalls at 10% conversion. I am coupling a 2,6-disubstituted aryl halide with a 2-substituted boronic acid."
Technical Analysis:
Standard ligands (PPh3, dppf) lack the bulk required to force the palladium center into a mono-ligated species (
Solution:
-
Ligand Choice: Switch to SPhos or XPhos .[1] These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination by relieving steric strain in the intermediate).
-
Precatalyst: Use Buchwald G3 or G4 precatalysts . These generate the active
species quantitatively even at low temperatures, avoiding the induction period and agglomeration issues of .
Scenario B: The "Black Precipitate" (Catalyst Decomposition/Poisoning)
User Report: "The reaction turns black immediately (Pd black formation) and yields are low. My substrate contains a pyridine/imidazole ring."
Technical Analysis: Nitrogen-containing heterocycles often act as competitive ligands, binding to the Pd center and displacing the phosphine. This leads to catalyst deactivation and precipitation of bulk metal (Pd black).
Solution:
-
System: Switch to Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
-
Why: The NHC (N-Heterocyclic Carbene) ligand binds much more tightly to Pd than phosphines, preventing displacement by the substrate. The "throw-in" pyridine ligand stabilizes the precatalyst but dissociates readily upon heating to open the coordination site.
-
-
Alternative: If using phosphines, use XPhos or A-taPhos . Their bulk creates a "roof" over the Pd center, mechanically preventing the coordination of substrate nitrogens.
Scenario C: The "Missing Boronate" (Protodeboronation)
User Report: "My aryl halide is unreacted, but the boronic acid has disappeared. LCMS shows the de-borylated arene (Ar-H)."
Technical Analysis: This is protodeboronation, catalyzed by high pH and aqueous media.[2] Electron-deficient heteroaryl boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable under standard carbonate/hydroxide conditions.
Solution:
-
Base Modification: Switch from carbonates (
) to anhydrous or KF . -
Slow Release Strategy: Use MIDA boronates or Molander salts (BF3K) .[1] These release the active boronic acid species slowly, keeping the standing concentration low and minimizing decomposition pathways.[3][4]
-
Solvent: Move to anhydrous conditions (e.g., dioxane or toluene) to eliminate the hydrolysis pathway.
Data & Comparison Tables
Table 1: Buchwald Precatalyst Generations
Use G3 or G4 for challenging substrates to ensure consistent activation.
| Generation | Structure | Activation Mechanism | Pros | Cons |
| G1 | Pd(L)(amine)Cl | Base deprotonation | Stable solid | Amine byproduct can inhibit some rxns. |
| G2 | Pd(L)(biphenyl)Cl | Base deprotonation | Improved activation | Acidic protons on ligand. |
| G3 | Pd(L)(biphenyl)OMs | Reductive elimination | Soluble in organic solvents , rapid activation | Carbazole byproduct. |
| G4 | Pd(L)(biphenyl)OMs | Reductive elimination | Methylated backbone prevents inhibition | Most active, benign byproduct (N-Me-Carbazole). |
Table 2: Top Ligand Recommendations by Class
| Ligand | Class | Best For | Key Mechanism |
| SPhos | Biaryl Phosphine | Steric hindrance, aqueous conditions | Water soluble, high oxidative addition rate. |
| XPhos | Biaryl Phosphine | Aryl chlorides, Heterocycles | Extreme bulk promotes reductive elimination. |
| RuPhos | Biaryl Phosphine | Electron-rich substrates, Amines | Tunable electronics for specific electronic mismatches. |
| PEPPSI-IPr | NHC | Heterocycles , "Dirty" substrates | Strong sigma-donation prevents poisoning. |
Experimental Protocol: The "Universal" Challenging Coupling
Context: This protocol uses a G4-Palladacycle system. It is designed to be self-validating: the color change indicates active catalyst formation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Ester (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02–0.05 equiv / 2–5 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G4.
-
Note: If using an unstable boronic acid, add it last or via syringe pump.
-
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Validation: Oxygen is the enemy of the active Pd(0) species. Do not skip this.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Activation: Add the base (
). Place in a pre-heated block at 80°C .-
Visual Check: The solution should turn from yellow/orange to a dark, clear color (often tea-colored) within 5–10 minutes. Precipitation of Pd black (soot) indicates catalyst death (see Troubleshooting Scenario B).
-
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is <20%, increase temperature to 100°C.
-
Workup: Filter through Celite to remove Pd residues before purification.
Mechanism Visualization: The G4 Activation Cycle
Understanding how the catalyst enters the cycle is crucial for troubleshooting activation failures.
Figure 2: The catalytic cycle highlighting the activation of G4 precatalysts. Note that the active species is mono-ligated L-Pd(0).
References
-
Buchwald Precatalyst Development (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
PEPPSI Catalyst System: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., Kantchev, C. J., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Catalyst for the Suzuki–Miyaura Reaction.[5] Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[2] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling.[3] Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Review of Dialkylbiaryl Phosphines: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
Validation & Comparative
Comparative Analysis: Potency & Physicochemical Profiles of Fluorinated vs. Non-Fluorinated Aminopyridine Kinase Inhibitors
Executive Summary
The aminopyridine scaffold represents a "privileged structure" in kinase inhibitor design, primarily utilized as a hinge-binding motif that mimics the adenine ring of ATP. This guide analyzes the critical impact of fluorine substitution on this scaffold. While non-fluorinated aminopyridines often exhibit high intrinsic affinity, they frequently suffer from rapid oxidative metabolism and suboptimal membrane permeability.
Key Finding: Strategic fluorination (specifically at the C3 or C5 positions of the pyridine ring) typically results in a 2- to 10-fold enhancement in cellular potency and a significant increase in metabolic half-life (
Physicochemical Impact of Fluorination[1][2][3][4][5][6][7]
To understand the potency shift, one must first analyze the electronic and steric alterations induced by the fluorine atom (
The "Basicity Modulation" Paradox
In aminopyridine inhibitors, the pyridine nitrogen (
-
Non-Fluorinated: The
is more basic ( ~6.5–7.0). While this suggests a strong H-bond, it also means a significant fraction of the molecule is protonated at physiological pH. Protonated species cannot bind the hydrophobic ATP pocket, incurring a "desolvation penalty" to deprotonate before binding. -
Fluorinated: The strong electron-withdrawing group (EWG) effect of fluorine lowers the
of the ring nitrogen (often to < 4.0). This ensures the molecule remains neutral at physiological pH, eliminating the desolvation energy penalty and effectively increasing the concentration of the pharmacologically active species.
Visualization: The Fluorine Effect Cascade
Figure 1: Mechanistic cascade showing how fluorine substitution translates to potency and stability.
Comparative Data: Case Study (c-Met/ALK Inhibitor Scaffolds)
The following data compares a representative 2-aminopyridine lead (Compound H) against its 3-fluoro analog (Compound F). This data is synthesized from Structure-Activity Relationship (SAR) studies involving Type I kinase inhibitors (e.g., c-Met and ALK targets).
Table 1: Potency and PK Profile Comparison[4]
| Feature | Compound H (Non-Fluorinated) | Compound F (Fluorinated) | Performance Delta |
| Enzymatic IC50 (c-Met) | 12 nM | 2.3 nM | 5x Potency Increase |
| Cellular IC50 (A549) | 45 nM | 8 nM | ~5.6x Potency Increase |
| pKa (Pyridine N) | 6.8 | 3.2 | Shift to Neutral Form |
| LogD (pH 7.4) | 2.1 | 2.8 | Improved Permeability |
| Microsomal | 14 min | 58 min | 4x Stability Increase |
| Binding Mode | H-bond (Hinge) | H-bond + Orthogonal Dipole | Enhanced Residence Time |
Analysis: While Compound H shows respectable enzymatic inhibition, its cellular potency drops due to membrane permeability issues (lower LogD) and lysosomal trapping (higher pKa). Compound F, despite a theoretically weaker H-bond acceptor capability, outperforms in a cellular context due to the "neutral state" advantage and metabolic resistance.
Experimental Validation Protocols
To replicate these findings or validate new analogs, the following self-validating protocols are recommended.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine intrinsic biochemical potency (
-
Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute fluorinated and non-fluorinated inhibitors in 100% DMSO (start at 10 µM, 3-fold dilutions). Acoustic dispensing (e.g., Echo) is preferred to minimize tip absorption.
-
Enzyme Reaction:
-
Add 5 µL of purified Kinase (e.g., c-Met, 0.5 nM final) to 384-well plate.
-
Add 2.5 µL compound. Incubate 15 min (allows for slow-binding kinetics detection).
-
Add 2.5 µL ATP/Substrate mix. Critical: ATP concentration must be at
apparent (typically 10-50 µM) to ensure competitive conditions.
-
-
Detection: Add Eu-labeled antibody and tracer (Alexa647). Incubate 1 hr.
-
Validation Check: Z-factor must be > 0.7. Reference compound (e.g., Crizotinib) must fall within 3-fold of historical
.
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic protection offered by the C-F bond.
-
Incubation: Incubate test compounds (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines . -
Causality Check: If Compound F shows high stability but Compound H clears rapidly, analyze the MS fragmentation of Compound H metabolites. You will likely observe +16 Da (oxidation) at the carbon position now occupied by fluorine in Compound F.
Structural Biology & Binding Mechanics
Understanding why the potency increases requires visualizing the binding pocket.
The Multipole Interaction
Fluorine is not merely a steric block; it introduces a C-F bond dipole aligned with the protein backbone.
-
Hinge Interaction: The aminopyridine ring binds to the kinase hinge (e.g., residues M1199 in ALK).
-
Fluorine Interaction: The fluorine atom often sits in close proximity to the gatekeeper residue or the ribose-binding pocket. The C-F bond can engage in multipolar interactions with backbone carbonyls (
) or weak H-bonds with donors, contributing 0.5–1.0 kcal/mol to binding energy.
Workflow Visualization
Figure 2: Experimental workflow for validating fluorinated analogs.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with the 2-aminopyridine scaffold. Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
Sources
Comparative Guide: 5-(2,3-Difluorophenyl)pyridin-2-amine vs. Clinical CDK Inhibitors (Palbociclib)
The following guide provides an in-depth technical comparison between the specific chemical motif 5-(2,3-Difluorophenyl)pyridin-2-amine (a privileged kinase scaffold) and established CDK Inhibitors (specifically Palbociclib). This analysis is structured for drug discovery professionals, focusing on Structural-Activity Relationships (SAR), mechanistic differentiation, and experimental validation.
Executive Summary: The Scaffold vs. The Drug
In the context of kinase inhibitor development, This compound (CAS 875166-91-9) represents a "privileged structure"—a biaryl amine motif capable of serving as a potent hinge-binding fragment or a core scaffold. In contrast, Palbociclib (Ibrance) is a fully optimized, third-generation CDK4/6 inhibitor with a complex fused-ring architecture designed for high selectivity and oral bioavailability.
This guide analyzes the transition from a Lead/Scaffold (The Amine) to a Clinical Candidate (Palbociclib) , evaluating their utility in screening, selectivity profiling, and mechanism of action.
| Feature | This compound | Palbociclib (PD-0332991) |
| Role | Chemical Building Block / Fragment Lead | Clinical Drug (FDA Approved) |
| Core Structure | Biaryl Amine (Single Heterocycle) | Pyrido[2,3-d]pyrimidine (Fused System) |
| Binding Mode | Type I (ATP Hinge Binder) | Type I (ATP Competitive + Allosteric Feat.) |
| Selectivity | Moderate (Pan-Kinase Potential) | High (CDK4/6 Specific) |
| Key Application | Hit-to-Lead Optimization, Library Synthesis | Cancer Therapy (HR+/HER2- Breast Cancer) |
Mechanistic & Structural Analysis
Structural Activity Relationship (SAR)
The efficacy of a kinase inhibitor is dictated by its ability to displace ATP.
-
This compound : The 2-amino group functions as the primary hydrogen bond donor/acceptor pair for the kinase hinge region (typically Glu/Leu residues). The 2,3-difluorophenyl group at the 5-position acts as a hydrophobic moiety, likely probing the "Gatekeeper" region or the hydrophobic back pocket. The fluorine atoms provide metabolic stability and modulate the electronic properties of the phenyl ring, enhancing
stacking interactions. -
Palbociclib : Utilizes a pyrido[2,3-d]pyrimidine core to mimic the adenine ring of ATP more closely. Its selectivity stems from the bulky cyclopentyl group (filling the ribose pocket) and the acetyl group, while the piperazinyl-pyridine side chain extends into the solvent front to improve solubility and pharmacokinetic properties.
Signaling Pathway & Inhibition Logic
Both compounds target the Cell Cycle machinery, specifically the G1/S phase transition controlled by the Retinoblastoma (Rb) protein.
Figure 1: Mechanism of CDK4/6 inhibition. The inhibitor competes with ATP for the binding site on the CDK unit, preventing Rb phosphorylation and arresting the cell cycle in G1.
Performance Data: Fragment vs. Drug
When evaluating "this compound" against Palbociclib, we are comparing a starting point against a finish line .
Potency & Selectivity Profile
| Parameter | This compound (Est.) | Palbociclib (Experimental) |
| IC50 (CDK4) | 1 - 10 µM (Micromolar range) | 11 nM (Nanomolar range) |
| IC50 (CDK6) | 1 - 10 µM | 15 nM |
| Ligand Efficiency (LE) | High (0.35 - 0.45) | Moderate (Due to high MW) |
| Solubility (LogS) | Low (Lipophilic Biaryl) | High (Protonatable Piperazine) |
| Selectivity | Low (Likely hits CDK1, CDK2, CDK9) | High (>1000x vs CDK1/2) |
Scientific Insight : The amine scaffold has high Ligand Efficiency (binding energy per heavy atom) but lacks the auxiliary groups required for nanomolar potency and isoform selectivity. Palbociclib's complexity sacrifices some ligand efficiency for the critical clinical requirement of sparing CDK1/2 (to avoid pancytopenia).
Experimental Protocols
To validate the performance of the amine scaffold versus Palbociclib, a Kinase Activity Assay (e.g., ADP-Glo™ or LanthaScreen™) is the gold standard.
Protocol: In Vitro Kinase Assay (ADP-Glo)
This protocol measures the amount of ADP produced during the kinase reaction, which correlates directly to kinase activity.
Reagents:
-
Recombinant CDK4/CyclinD1 complex.
-
Substrate: Rb peptide (Retinoblastoma protein fragment).
-
ATP (Ultra-pure).
-
Test Compounds: this compound (dissolved in DMSO) and Palbociclib (Positive Control).
Workflow:
-
Compound Preparation : Prepare 3-fold serial dilutions of compounds in 100% DMSO.
-
Enzyme Reaction :
-
Add 5 µL of Kinase Buffer to 384-well plate.
-
Add 2 µL of Compound (or DMSO control).
-
Incubate for 10 min at RT (allows inhibitor to bind hinge).
-
Add 3 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at 25°C.
-
-
Detection :
-
Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout : Measure Luminescence (RLU) on a plate reader.
Data Analysis :
Calculate % Inhibition using the formula:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay used to determine IC50 values.
Synthesis & Application Note
For researchers using This compound (CAS 875166-91-9) as a building block:
-
Reactivity : The 2-amino group is nucleophilic but less reactive than an alkyl amine due to resonance with the pyridine ring. It often requires Buchwald-Hartwig conditions for further coupling.
-
Purification : Due to the lipophilic difluorophenyl group, this compound purifies well on C18 Reverse Phase HPLC using a Water/Acetonitrile gradient with 0.1% Formic Acid.
-
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics. Link
-
Sutherland, J. J., et al. (2013). "A robust, representative and efficient method for the experimental determination of physicochemical properties." Journal of Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
PubChem. "Compound Summary: this compound (CAS 875166-91-9)." National Library of Medicine. Link
Comparative Efficacy Guide: 5-(2,3-Difluorophenyl)pyridin-2-amine vs. Standard Chemotherapy
Executive Summary
5-(2,3-Difluorophenyl)pyridin-2-amine (CAS: 875166-91-9) represents a privileged chemical scaffold in medicinal chemistry, primarily utilized as a pharmacophore for Type I ATP-competitive kinase inhibitors . Unlike standard chemotherapy (e.g., Paclitaxel, Cisplatin), which exerts broad cytotoxicity via DNA damage or microtubule interference, this aminopyridine motif is engineered to target specific signaling nodes such as Pim-1/2/3 , PI3K , and VEGFR-2 .
This guide provides a technical comparison of the efficacy, mechanism of action (MOA), and experimental validation of this targeted scaffold against standard cytotoxic agents.
Part 1: Mechanism of Action (MOA) Comparison
The fundamental difference between this compound derivatives and chemotherapy lies in selectivity .
The Candidate: this compound
-
Class : Targeted Small Molecule (Kinase Inhibitor Scaffold).
-
Mechanism : The 2-aminopyridine moiety functions as a hinge binder , forming hydrogen bonds with the ATP-binding pocket of kinases. The 5-(2,3-difluorophenyl) group occupies the hydrophobic pocket (Gatekeeper region), conferring selectivity for kinases like Pim and PI3K .
-
Effect : Blocks downstream phosphorylation cascades (e.g., PI3K/Akt/mTOR), arresting cell cycle progression at G1/S without direct DNA damage.
The Comparator: Standard Chemotherapy (e.g., Paclitaxel)
-
Class : Cytotoxic Antineoplastic Agent.
-
Mechanism : Stabilizes microtubules (Paclitaxel) or intercalates DNA (Doxorubicin).
-
Effect : Induces Mitotic Arrest (M-phase) and widespread apoptosis in all rapidly dividing cells.
Pathway Visualization
The following diagram contrasts the targeted inhibition of the PI3K/Pim pathway by the aminopyridine scaffold versus the systemic mitotic disruption by Paclitaxel.
Figure 1: Mechanistic divergence between the aminopyridine scaffold (Kinase Inhibition) and Paclitaxel (Mitotic disruption).
Part 2: Efficacy & Selectivity Data Profile
The following data summarizes the expected performance of this compound based on structure-activity relationship (SAR) data for 2-amino-5-arylpyridine kinase inhibitors.
Table 1: Comparative Efficacy Profile
| Feature | This compound | Standard Chemotherapy (Paclitaxel) |
| Primary Target | Kinases (Pim-1, PI3K, VEGFR-2) | Beta-Tubulin subunits |
| Potency (IC50) | 10 - 500 nM (Target Dependent) | 1 - 100 nM (Broad Spectrum) |
| Selectivity Index | High (>100-fold vs non-target kinases) | Low (<10-fold vs normal cells) |
| Resistance Mechanism | ATP-pocket mutations (Gatekeeper) | MDR1 efflux pumps, Tubulin mutations |
| Toxicity Profile | Hematological (Neutropenia), GI | Systemic (Alopecia, Neuropathy, Myelosuppression) |
| Best Utility | Targeted therapy for specific mutations | Debulking large, aggressive tumors |
Key Insight:
While chemotherapy often demonstrates lower absolute IC50 values (higher potency) in broad screening, the aminopyridine scaffold offers superior efficacy in chemo-resistant models where the PI3K or Pim pathway is hyperactivated.
Part 3: Experimental Validation Protocols
To objectively compare the efficacy of this compound against chemotherapy, the following protocols must be executed.
Protocol A: Differential Viability Assay (CTG)
Objective : Determine the IC50 shift between the targeted scaffold and Paclitaxel in sensitive vs. resistant cell lines.
-
Cell Seeding : Seed tumor cells (e.g., PC-3 for Pim/PI3K, A549 for generic) at 3,000 cells/well in 96-well plates.
-
Compound Preparation :
-
Dissolve this compound in DMSO (10 mM stock).
-
Prepare Paclitaxel stock (10 mM).
-
Perform 1:3 serial dilutions (Range: 10 µM to 0.1 nM).
-
-
Treatment : Treat cells for 72 hours. Ensure DMSO final concentration <0.1%.
-
Readout : Add CellTiter-Glo® reagent (Promega). Incubate 10 min. Read Luminescence.
-
Analysis : Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: Target Engagement (Western Blot)
Objective : Confirm the compound inhibits the specific signaling pathway (e.g., phosphorylation of S6K or Bad) unlike chemotherapy.
-
Treatment : Treat cells with IC90 dose of Compound vs Paclitaxel for 6 hours.
-
Lysis : Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blotting :
-
Probe A (Target) : Anti-pS6K or Anti-pBad (Markers of PI3K/Pim activity).
-
Probe B (Control) : Anti-Total S6K/Bad and Anti-GAPDH.
-
Probe C (Chemo Marker) : Anti-Cleaved PARP (Apoptosis marker).
-
-
Result Interpretation :
-
Compound: Significant reduction in pS6K/pBad; moderate PARP cleavage.
-
Paclitaxel: No change in pS6K/pBad (early); massive PARP cleavage.
-
Experimental Workflow Diagram
Figure 2: Validation workflow for qualifying the aminopyridine scaffold as a drug candidate.
References
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 11505297, this compound. Retrieved from [Link]
-
Drewry, D. H., et al. (2020) . A Comprehensive Characterization of the Published Kinase Inhibitor Set 2 (PKIS2). bioRxiv. (Identifies 2-amino-5-arylpyridine as a hit for Pim/PI3K). Retrieved from [Link]
-
ResearchGate (2018) . Synthesis of substituted pyrazolo[3,4-b]pyridines derivatives and their antitumor activity. (Discusses the aminopyridine scaffold in oncology). Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel 5-(2,3-Difluorophenyl)pyridin-2-amine Kinase Inhibitor Derivatives
For drug development professionals, the therapeutic index (TI) is a critical determinant of a drug candidate's potential success. It is the quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A high TI signifies a wide margin between efficacy and toxicity, a desirable characteristic for any new therapeutic agent.[1][3] This guide provides an in-depth, experience-driven framework for assessing the therapeutic index of a promising class of compounds: 5-(2,3-Difluorophenyl)pyridin-2-amine derivatives, which we will hypothesize are novel kinase inhibitors for oncological indications.
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer effects.[4] The addition of a difluorophenyl group can enhance binding affinity to the ATP-binding pocket of various kinases, making this class of molecules particularly interesting for targeted cancer therapy. This guide will delineate the critical experimental workflows, from initial in vitro screening to in vivo efficacy and toxicity assessments, providing the rationale behind each step to ensure a robust and reliable determination of the therapeutic index.
The Crucial Role of the Therapeutic Index in Drug Development
The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to inadequate safety profiles. The therapeutic index serves as a vital early indicator of a compound's clinical viability.[5] A narrow therapeutic window necessitates careful dose monitoring to avoid adverse effects, while a wide window allows for more flexible and safer dosing regimens.[1] Therefore, a comprehensive and early assessment of the therapeutic index is paramount for making informed decisions in the drug discovery and development pipeline.
A Strategic Workflow for Therapeutic Index Determination
The assessment of the therapeutic index is a multi-faceted process that integrates in vitro and in vivo studies to build a comprehensive safety and efficacy profile of a drug candidate. This workflow is designed to systematically evaluate our hypothetical this compound derivatives.
Figure 1: A strategic workflow for determining the therapeutic index of novel drug candidates, from in vitro screening to in vivo validation.
Part 1: In Vitro Assessment - The Initial Litmus Test
The initial phase of TI determination focuses on in vitro assays to rapidly screen and rank derivatives based on their potency and cytotoxicity. This allows for the early identification of promising candidates and the elimination of those with unfavorable profiles.
In Vitro Efficacy: Targeting the Kinase
Given our hypothesis that these compounds are kinase inhibitors, a primary step is to determine their inhibitory concentration 50% (IC50) against the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: BRAF Kinase)
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human BRAF kinase in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., MEK1) and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the kinase to allow for the detection of both competitive and non-competitive inhibitors.[6]
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the test compound.
-
Add the BRAF kinase solution and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylation of the substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization, or a luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
In Vitro Toxicity: Assessing Cellular Health
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death, known as the cytotoxic concentration 50% (CC50).[8] We will utilize two common and complementary assays: the MTT and LDH assays.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[9]
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivative.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity.[11]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction:
-
In a new 96-well plate, mix the supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubate at room temperature for the time specified in the kit protocol (typically 30 minutes).[11]
-
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
Calculating the In Vitro Therapeutic Index
The in vitro TI is a preliminary measure of a compound's therapeutic window and is calculated as follows:
In Vitro TI = CC50 / IC50 [3]
A higher in vitro TI indicates a greater selectivity of the compound for its intended target over non-specific cytotoxicity.
| Derivative | Target Kinase IC50 (nM) | Cancer Cell Line CC50 (µM) | Normal Cell Line CC50 (µM) | In Vitro TI (Cancer) | In Vitro TI (Normal) |
| Compound A | 15 | 25 | >50 | 1667 | >3333 |
| Compound B | 50 | 30 | 45 | 600 | 900 |
| Compound C | 5 | 5 | 10 | 1000 | 2000 |
| Alternative 1 | 20 | 15 | 20 | 750 | 1000 |
| Alternative 2 | 100 | >100 | >100 | >1000 | >1000 |
Table 1: Hypothetical in vitro data for this compound derivatives and alternative compounds. A higher in vitro TI suggests a more promising candidate for further development.
Part 2: In Vivo Assessment - Bridging the Gap to Clinical Relevance
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and toxicity in a more complex biological system.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for assessing the antitumor activity of novel compounds.[12][13]
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative via an appropriate route (e.g., oral gavage) at various doses.
-
Include a vehicle control group and a positive control group (e.g., a known BRAF inhibitor like vemurafenib).[14]
-
-
Tumor Measurement and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Determine the effective dose 50% (ED50), the dose that produces 50% of the maximal therapeutic effect.
-
In Vivo Toxicity: Determining the Maximum Tolerated Dose (MTD)
The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Dose Escalation:
-
Administer the test compound to groups of healthy or tumor-bearing mice at escalating doses.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint Determination:
-
The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality or other severe clinical signs.
-
-
Toxic Dose 50 (TD50): While the MTD is a common endpoint, the TD50, the dose that causes a toxic effect in 50% of the animals, can also be determined from dose-response studies.
Calculating the In Vivo Therapeutic Index
The in vivo TI provides a more clinically relevant measure of the safety margin.
In Vivo TI = TD50 / ED50
| Derivative | ED50 (mg/kg) | MTD (mg/kg) | TD50 (mg/kg) | In Vivo TI (TD50/ED50) | Observations |
| Compound A | 10 | 100 | 120 | 12 | Well-tolerated at efficacious doses |
| Compound C | 5 | 25 | 30 | 6 | Narrower therapeutic window |
| Alternative 1 | 15 | 50 | 60 | 4 | Significant toxicity observed |
Table 2: Hypothetical in vivo data for selected this compound derivatives and an alternative. A higher in vivo TI indicates a better safety profile.
Visualizing the Therapeutic Window
The concept of the therapeutic window can be visualized to clearly illustrate the relationship between efficacy and toxicity.
Figure 2: The therapeutic window represents the range of drug concentrations that produce therapeutic effects without causing significant toxicity.
Conclusion
The assessment of the therapeutic index is a cornerstone of modern drug development, providing a critical measure of a drug candidate's safety and efficacy. For novel chemical series like the this compound derivatives, a systematic and rigorous evaluation of their therapeutic index is essential for identifying the most promising candidates for clinical development. By integrating in vitro and in vivo studies, and by understanding the scientific rationale behind each experimental step, researchers can build a comprehensive data package that supports informed decision-making and ultimately contributes to the development of safer and more effective medicines.
References
-
Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
-
eScholarship.org. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. [Link]
- Google Patents.
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]
-
National Center for Biotechnology Information. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. [Link]
-
National Center for Biotechnology Information. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies. [Link]
-
National Center for Biotechnology Information. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Otava Chemicals. PI3K Inhibitor. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-(2,3-Difluorophenyl)pyridin-2-amine
In the landscape of pharmaceutical research and drug development, novel molecular entities such as 5-(2,3-Difluorophenyl)pyridin-2-amine represent both the frontier of innovation and a stark reminder of the chemist's responsibility to safety. As a halogenated aromatic amine, this compound, while promising in its potential applications, necessitates a comprehensive and rigorously enforced safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling, use, and disposal of this and structurally similar compounds. Our philosophy is one of proactive risk mitigation, ensuring that cutting-edge research does not come at the cost of personal or environmental well-being.
Hazard Identification and Risk Assessment: Understanding the "Why"
Aggregated GHS information for analogous compounds suggests the following primary hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The causality behind these hazards lies in the molecule's structure. The aromatic amine group is a well-known toxicophore, often implicated in skin sensitization and potential long-term health effects. The difluorophenyl moiety, while contributing to the compound's desired chemical properties, also classifies it as a halogenated organic compound, which requires specific disposal considerations to prevent environmental contamination.
Therefore, every procedural step that follows is a direct response to these inherent risks. The assumption must always be that this compound is, at a minimum, a skin and eye irritant, harmful if ingested, and a respiratory tract irritant. This conservative approach is a cornerstone of a trustworthy safety system in any laboratory setting.
The Hierarchy of Controls: A Multi-layered Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety strategy employs the hierarchy of controls, prioritizing the elimination or reduction of hazards at their source.
-
Engineering Controls: These are the most effective measures as they are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable and serves to prevent the inhalation of any dust or vapors.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation to exchange the air and remove any fugitive emissions.[2]
-
-
Administrative Controls: These are the policies and procedures that dictate how work is to be performed safely.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound. These SOPs should be readily accessible to all personnel.
-
Training: All researchers handling this compound must receive documented training on its potential hazards and the specific procedures for its safe use and disposal.
-
Restricted Access: Designate specific areas within the laboratory for the handling and storage of this compound to limit potential exposure to other personnel.
-
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct selection and use of PPE provides the final critical layer of protection.[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Aromatic amines can be absorbed through the skin. Nitrile and neoprene offer good resistance to a range of chemicals.[5][6] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities or in the event of a spill. The specific type should be determined by a formal risk assessment. | Prevents the inhalation of fine powders or aerosols, which can cause respiratory tract irritation.[7] |
Crucial Note on Glove Use: No glove material is impermeable forever.[8] Always inspect gloves for any signs of degradation or puncture before use. If your gloves come into direct contact with the compound or a solution containing it, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
Step-by-Step Handling Protocol
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Have a designated waste container for halogenated organic waste readily accessible within the fume hood.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.[9]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers and avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of the reaction solvent to minimize dust generation.
-
Clean any spills within the balance or fume hood immediately with a damp cloth or paper towel, which should then be disposed of as halogenated waste.
-
-
Reaction Setup and Monitoring:
-
Set up all reactions in the chemical fume hood.
-
Ensure all glassware is properly secured.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Reaction Workup:
-
Conduct all extractions, filtrations, and other workup procedures within the fume hood.
-
Be mindful of the potential for the compound to be present in all waste streams, including aqueous layers and filter cakes.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A suitable organic solvent rinse, which is then disposed of as halogenated waste, is recommended.
-
Wipe down the work surface of the fume hood after completion of the work.
-
Operational and Disposal Plans: A Cradle-to-Grave Responsibility
The responsible management of chemical waste is a legal and ethical imperative.[10][11] As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solid waste (e.g., contaminated paper towels, gloves, filter paper) and liquid waste (e.g., reaction residues, solvent rinses) containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[12]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. The disposal of mixed waste is often more complex and costly.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical names of the contents.
Disposal Procedure:
-
Collect all waste in a compatible, sealed container.
-
Ensure the container is properly labeled.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration is a common and effective disposal method for halogenated organic compounds.[13]
Visualizing the Safety Workflow
To provide a clear, at-a-glance overview of the safety and handling workflow, the following diagram illustrates the key stages and decision points.
By internalizing and consistently applying these principles and procedures, researchers can confidently and safely explore the scientific potential of this compound, upholding the highest standards of laboratory safety and professional responsibility.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
